2-Ethynyl-2-methyl-1,3-dioxolane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-ethynyl-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-6(2)7-4-5-8-6/h1H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVIYUYNYOCTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-Ethynyl-2-methyl-1,3-dioxolane
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-2-methyl-1,3-dioxolane is a heterocyclic organic compound with potential applications in various fields of chemical synthesis and pharmaceutical development. Its structure, featuring a protected ketone functionality and a terminal alkyne group, makes it a versatile building block for the introduction of a propargyl moiety in more complex molecules. This guide aims to provide a comprehensive overview of its physicochemical properties, experimental protocols, and relevant chemical data.
It is important to distinguish this compound from its close analogue, 2-Ethyl-2-methyl-1,3-dioxolane. The presence of the ethynyl (carbon-carbon triple bond) group instead of an ethyl (saturated two-carbon chain) group significantly influences the reactivity and properties of the molecule. This guide focuses exclusively on the ethynyl derivative.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₆H₈O₂ | Calculated |
| Molecular Weight | 112.13 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents. | Structural Analogy |
| Appearance | Data not available | - |
Note: The lack of specific experimental data highlights the need for further research to characterize this compound fully.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not extensively documented. However, a general synthetic approach can be proposed based on standard organic chemistry reactions.
Proposed Synthesis of this compound
A plausible method for the synthesis of this compound involves the protection of a suitable keto-alkyne. The logical starting material would be 3-butyn-2-one. The ketone functionality can be protected as a dioxolane using ethylene glycol in the presence of an acid catalyst.
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Determination of Physicochemical Properties: A General Approach
Should a sample of this compound be synthesized, its physicochemical properties could be determined using standard laboratory techniques:
-
Boiling Point: Determined by distillation at atmospheric or reduced pressure.
-
Melting Point: Applicable if the compound is a solid at room temperature, determined using a melting point apparatus.
-
Density: Measured using a pycnometer or a digital density meter.
-
Solubility: Assessed by dissolving a known amount of the compound in various solvents at a specific temperature.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the alkyne C≡C and C-H stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Signaling Pathways and Applications in Drug Development
Currently, there is no specific information available in the scientific literature regarding the involvement of this compound in any biological signaling pathways or its direct application in drug development.
However, as a functionalized alkyne, it holds potential as a building block in medicinal chemistry. Terminal alkynes are valuable for use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize more complex molecules, including potential drug candidates.
Logical Relationship: Potential Utility in Drug Discovery
Caption: Potential application of this compound in drug discovery.
Conclusion
This compound is a compound with interesting synthetic potential due to its bifunctional nature. However, a significant gap exists in the literature regarding its experimentally determined physicochemical properties and biological applications. The information presented in this guide is based on theoretical calculations and analogies to similar compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its utility in research and development. Researchers interested in this compound should consider its synthesis and a thorough characterization of its physical and chemical properties as a primary objective.
In-depth Technical Guide: Spectral Data of 2-Ethynyl-2-methyl-1,3-dioxolane
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectral data (NMR, IR, MS) for 2-ethynyl-2-methyl-1,3-dioxolane. A comprehensive search of publicly accessible chemical databases and scientific literature was conducted to collate this information. The primary finding is that there is a notable absence of publicly available experimental spectral data for this compound.
This document outlines potential avenues for obtaining the desired spectral data. Furthermore, as a practical alternative for comparative and methodological purposes, a detailed spectral analysis of the closely related compound, 2-ethyl-2-methyl-1,3-dioxolane , is provided. This includes tabulated NMR, IR, and MS data, detailed experimental protocols, and visualizations of the molecular structure and experimental workflows.
Data Availability for this compound
Extensive searches for experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS Number: 15441-75-5) did not yield any publicly available datasets. While the compound is listed by some chemical suppliers, its spectral characterization does not appear to be published in common databases such as the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS).
Recommendations for Obtaining Spectral Data:
For researchers requiring the spectral data of this compound, the following approaches are recommended:
-
Direct Analysis: The most reliable method is to purchase the compound from a supplier and perform the desired spectroscopic analyses (NMR, IR, MS).
-
Supplier Inquiry: Contacting the chemical supplier (e.g., Sigma-Aldrich, Manchester Organics) may provide access to their internal quality control spectra, although this is not always guaranteed to be available to the public.
-
Literature Search for Synthesis: A deep dive into synthetic chemistry literature for methodologies that might produce this compound as an intermediate could potentially uncover characterization data within the supporting information of a publication.
Spectral Data of an Analogous Compound: 2-Ethyl-2-methyl-1,3-dioxolane
As a substitute for the unavailable data, this guide provides a comprehensive overview of the spectral data for the structurally similar compound, 2-ethyl-2-methyl-1,3-dioxolane (CAS Number: 126-39-6). This compound differs by the substitution of an ethyl group for the ethynyl group at the C2 position. This substitution will most significantly impact the chemical shifts of the quaternary carbon and adjacent carbons in the ¹³C NMR spectrum, and will result in the absence of the characteristic alkyne stretches in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR) Data for 2-Ethyl-2-methyl-1,3-dioxolane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 | s | 4H | -O-CH₂-CH₂-O- |
| ~1.6 | q | 2H | -CH₂-CH₃ |
| ~1.2 | s | 3H | -C-CH₃ |
| ~0.8 | t | 3H | -CH₂-CH₃ |
¹³C NMR (Carbon NMR) Data for 2-Ethyl-2-methyl-1,3-dioxolane
| Chemical Shift (δ) ppm | Assignment |
| ~109 | C(O)₂ (quaternary) |
| ~64 | -O-CH₂-CH₂-O- |
| ~30 | -CH₂-CH₃ |
| ~24 | -C-CH₃ |
| ~8 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy Data
The IR spectrum of 2-ethyl-2-methyl-1,3-dioxolane is characterized by the following major absorption bands.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2880 | Strong | C-H (alkane) stretching |
| 1460 | Medium | C-H bending |
| 1380 | Medium | C-H bending |
| 1200-1040 | Strong | C-O (acetal) stretching |
Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of 2-ethyl-2-methyl-1,3-dioxolane shows a molecular ion peak and several characteristic fragment ions.[1][2]
| m/z | Relative Intensity | Assignment |
| 116 | Low | [M]⁺ (Molecular Ion) |
| 101 | High | [M - CH₃]⁺ |
| 87 | High | [M - C₂H₅]⁺ |
| 57 | Medium | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The sample is placed in the NMR probe. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (for a liquid sample):
-
Neat Liquid: A drop of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film.
-
Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
-
Instrument Setup: A background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) is recorded.
-
Data Acquisition: The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded over a specific range (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualizations
Molecular Structure and Functional Groups
The following diagram illustrates the molecular structure of 2-ethyl-2-methyl-1,3-dioxolane and highlights its key functional groups relevant to its spectral properties.
Caption: Molecular structure of 2-ethyl-2-methyl-1,3-dioxolane.
Experimental Workflow for Spectral Analysis
This diagram outlines the general workflow for obtaining and analyzing the spectral data of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
molecular weight and formula of 2-Ethynyl-2-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-2-methyl-1,3-dioxolane is a versatile organic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a protected ketone in the form of a dioxolane ring and a reactive ethynyl group, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and methods for its analysis.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| CAS Number | 15441-75-5 |
Synthesis Protocol
The synthesis of this compound is typically achieved through the protection of a suitable keto-alkyne. A general and effective method involves the acid-catalyzed reaction of 3-butyn-2-one with ethylene glycol.
Materials:
-
3-Butyn-2-one
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: A solution of 3-butyn-2-one and a slight excess of ethylene glycol in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalysis: A catalytic amount of p-toluenesulfonic acid is added to the solution.
-
Reaction: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Analytical Methods
The purity and identity of synthesized this compound can be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates the components of the sample, and MS provides information about the molecular weight and fragmentation pattern, allowing for structural elucidation and purity assessment.
-
Typical Conditions: A non-polar capillary column is often used for separation, with a temperature program optimized to resolve the product from any starting materials or byproducts. The mass spectrometer is operated in electron ionization (EI) mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the methyl, dioxolane, and ethynyl protons with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Shows the number of unique carbon atoms, confirming the presence of the quaternary carbons of the dioxolane ring, the methyl carbon, and the two sp-hybridized carbons of the alkyne.
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
This guide provides essential information for the synthesis and analysis of this compound, a key intermediate for the development of novel therapeutics and complex organic molecules. The provided protocols and data are intended to support researchers in their scientific endeavors.
2-Ethynyl-2-methyl-1,3-dioxolane: An Obscure but Vital Intermediate in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-2-methyl-1,3-dioxolane, a heterocyclic organic compound with the chemical formula C₆H₈O₂, holds a niche but significant role in the landscape of complex organic synthesis. While not a widely studied molecule in its own right, its importance emerges as a key building block in the multi-step synthesis of prostaglandins and their analogues. Prostaglandins are a class of physiologically active lipid compounds that play crucial roles in a variety of biological processes, making them and their synthetic derivatives valuable targets in drug discovery and development. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its properties and its pivotal role in synthetic organic chemistry.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound is not extensively documented in publicly available literature. However, based on its chemical structure, some key properties can be inferred and are summarized in the table below. The dioxolane ring acts as a protecting group for a ketone functionality, a common strategy in organic synthesis to prevent unwanted reactions at a carbonyl group while other parts of a molecule are being modified. The ethynyl group provides a reactive site for various coupling reactions, which is fundamental to its utility in building more complex molecular architectures.
| Property | Value | Source |
| CAS Number | 15441-75-5 | [1] |
| Molecular Formula | C₆H₈O₂ | |
| Molecular Weight | 112.13 g/mol |
Role in Prostaglandin Synthesis: The Corey Lactone Pathway
The primary significance of this compound lies in its application as a precursor in the synthesis of the Corey lactone, a versatile intermediate for the preparation of a wide array of prostaglandins.[2][3][4][5] The synthesis of prostaglandins is a landmark achievement in organic chemistry, and the strategies developed by E.J. Corey and his group remain central to the field.
The general synthetic approach involves the use of this compound to introduce a key side chain onto a cyclopentane core structure. The ethynyl group allows for the formation of a carbon-carbon bond, while the dioxolane protects a ketone that will be revealed later in the synthetic sequence.
Logical Workflow of Prostaglandin Synthesis Involving this compound
Caption: Logical workflow for the synthesis of prostaglandins utilizing this compound.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in readily accessible scientific literature. Commercial suppliers list the compound, indicating that established synthetic routes exist, though they are often proprietary. The synthesis would likely involve the protection of a 3-butyn-2-one with ethylene glycol under acidic conditions.
Conclusion
This compound serves as a testament to the importance of seemingly simple molecules in the construction of complex and biologically significant targets. While its individual properties are not extensively characterized, its role as a key intermediate in the synthesis of prostaglandins via the Corey lactone pathway solidifies its place in the toolkit of synthetic organic chemists. Further research into optimizing its synthesis and exploring its reactivity could open new avenues for the development of novel therapeutic agents. The lack of detailed public information on its discovery and historical development highlights the often-unseen foundational work that underpins major advancements in medicinal chemistry.
References
- 1. Buy 2,5-bis(3-octylthiophen-2-yl)thiophene (EVT-3242228) | 155166-89-5 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 5. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity and Functional Groups of 2-Ethynyl-2-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-2-methyl-1,3-dioxolane is a bifunctional molecule of significant interest in organic synthesis, particularly in the development of complex molecules such as prostaglandins and other bioactive compounds. Its utility stems from the orthogonal reactivity of its two primary functional groups: a terminal alkyne and a dioxolane ketal. The terminal alkyne provides a reactive handle for a variety of carbon-carbon bond-forming reactions, while the dioxolane serves as a robust protecting group for a ketone functionality. This guide provides a comprehensive overview of the synthesis, reactivity, and spectroscopic characterization of this versatile building block, along with detailed experimental protocols for its key transformations.
Core Functional Groups and Their Reactivity
The chemical behavior of this compound is dictated by the interplay of its terminal alkyne and dioxolane functional groups.
-
Terminal Alkyne: The carbon-carbon triple bond is a region of high electron density, making it susceptible to a wide range of chemical transformations. The acidic proton on the terminal alkyne can be readily removed by a strong base to generate a potent nucleophile, an acetylide. This reactivity is central to many of its applications.
-
1,3-Dioxolane (Ketal): The dioxolane group is a cyclic ketal that serves as a protecting group for a methyl ketone. Ketal protecting groups are stable to a variety of reaction conditions, particularly those that are basic, nucleophilic, or involve organometallic reagents. However, they are readily cleaved under acidic conditions to regenerate the parent ketone.
Synthesis of this compound
The most common and practical synthesis of this compound involves the ketalization of 2-methyl-3-butyn-2-ol with ethylene glycol. 2-Methyl-3-butyn-2-ol itself is a readily available starting material produced from the condensation of acetylene and acetone.[1]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
2-Methyl-3-butyn-2-ol
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methyl-3-butyn-2-ol, ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford pure this compound.
Key Reactions and Experimental Protocols
The terminal alkyne of this compound is the primary site of reactivity, enabling its participation in several powerful synthetic transformations.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[2][3][4] This reaction is a cornerstone of modern organic synthesis for the construction of complex molecular architectures.
Reaction Scheme:
Figure 2: Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base, and stir the mixture until all solids have dissolved.
-
Add this compound via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole.[5][6][7] This reaction is widely used in drug discovery, materials science, and bioconjugation due to its reliability and broad functional group tolerance.
Reaction Scheme:
Figure 3: Azide-alkyne cycloaddition with this compound.
Experimental Protocol: Click Chemistry
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O, DMSO)
Procedure:
-
In a reaction vessel, dissolve this compound and the organic azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the aqueous solution of copper(II) sulfate to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting triazole by column chromatography or recrystallization.
Deprotection of the Dioxolane Ketal
The dioxolane group can be readily removed under acidic conditions to unveil the ketone functionality. This step is typically performed after the desired transformations on the alkyne moiety have been completed. A variety of acidic conditions can be employed, ranging from mild to strong, depending on the sensitivity of the rest of the molecule.
Reaction Scheme:
Figure 4: Deprotection of the dioxolane group.
Experimental Protocol: Deprotection
Materials:
-
Dioxolane-protected compound
-
Aqueous acid (e.g., 1M HCl, dilute H₂SO₄, or a solution of p-toluenesulfonic acid)
-
Solvent (e.g., acetone, THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the dioxolane-protected compound in a suitable solvent.
-
Add the aqueous acid solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting ketone by column chromatography or other suitable methods.
Spectroscopic and Physical Data
While specific, experimentally verified spectroscopic data for this compound is not widely available in the public domain, the following table summarizes the expected and reported physical properties.
| Property | Value | Reference |
| CAS Number | 15441-75-5 | |
| Molecular Formula | C₆H₈O₂ | |
| Molecular Weight | 112.13 g/mol | |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not reported | |
| Density | Not reported |
Expected Spectroscopic Features:
-
¹H NMR:
-
Singlet for the acetylenic proton (~2.0-3.0 ppm).
-
Singlet for the methyl group (~1.4 ppm).
-
Multiplet for the dioxolane methylene protons (~3.9-4.1 ppm).
-
-
¹³C NMR:
-
Signals for the acetylenic carbons (~70-90 ppm).
-
Signal for the quaternary carbon of the dioxolane (~108-110 ppm).
-
Signal for the dioxolane methylene carbons (~65 ppm).
-
Signal for the methyl carbon (~25 ppm).
-
-
IR Spectroscopy:
-
Sharp, weak absorption for the ≡C-H stretch (~3300 cm⁻¹).
-
Absorption for the C≡C stretch (~2100 cm⁻¹).
-
Strong C-O stretching absorptions for the dioxolane group (~1000-1200 cm⁻¹).
-
Conclusion
This compound is a valuable synthetic intermediate that offers a strategic combination of a reactive terminal alkyne and a stable ketone protecting group. Its participation in robust and high-yielding reactions like the Sonogashira coupling and azide-alkyne cycloaddition makes it a powerful tool for the synthesis of complex organic molecules in pharmaceutical and materials research. The straightforward synthesis and predictable reactivity of its functional groups, coupled with the ability to deprotect the ketone under acidic conditions, provide a versatile platform for the design and execution of intricate synthetic strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Theoretical Analysis of 2-Ethynyl-2-methyl-1,3-dioxolane: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethynyl-2-methyl-1,3-dioxolane is a heterocyclic compound of interest due to its potential applications in organic synthesis and as a building block in medicinal chemistry. The presence of the ethynyl group offers a reactive site for various chemical transformations, making it a versatile precursor. Theoretical studies are crucial for understanding the molecule's structural, electronic, and reactive properties, which can guide its synthetic applications and potential biological activity screening. This whitepaper outlines the framework for a comprehensive theoretical investigation of this molecule.
Computational Methodology
A detailed computational protocol is essential for reproducible and accurate theoretical studies. The following outlines a typical workflow for the quantum chemical analysis of this compound.
Geometric Optimization and Vibrational Frequency Analysis
The molecular structure of this compound would be optimized using Density Functional Theory (DFT), a common and reliable method for such calculations.
Protocol:
-
Initial Structure Generation: The initial 3D structure of the molecule is built using molecular modeling software.
-
Computational Method: Geometry optimization is performed using the B3LYP functional with the 6-311++G(d,p) basis set in a computational chemistry software package like Gaussian.
-
Optimization Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.
-
Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
Electronic Properties and Frontier Molecular Orbitals
The electronic characteristics of the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity.
Protocol:
-
Method: The electronic properties are calculated using the optimized geometry from the previous step.
-
Analysis: The energies of the HOMO and LUMO are determined. The energy gap (ΔE = ELUMO - EHOMO) is calculated to assess the molecule's chemical reactivity and kinetic stability.
-
Visualization: The 3D distributions of the HOMO and LUMO are plotted to identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.
Hypothetical Data Presentation
Quantitative data from theoretical studies are best presented in a structured tabular format for clarity and ease of comparison.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (ethynyl) | 1.21 Å |
| C≡C-H | 1.07 Å | |
| C-O (dioxolane) | 1.43 Å | |
| C-C (methyl) | 1.53 Å | |
| Bond Angle | O-C-O | 105.2° |
| C-C≡C | 178.5° | |
| Dihedral Angle | H-C-C-O | 60.0° |
Note: These are hypothetical values for illustrative purposes.
Table 2: Calculated Thermodynamic and Electronic Properties
| Property | Value | Unit |
| Total Energy | -XXX.XXXX | Hartrees |
| Dipole Moment | X.XX | Debye |
| HOMO Energy | -X.XX | eV |
| LUMO Energy | +X.XX | eV |
| HOMO-LUMO Gap | X.XX | eV |
Note: These are hypothetical values for illustrative purposes.
Visualizations
Diagrams are essential for conveying complex relationships and workflows in theoretical studies.
Computational Workflow
The following diagram illustrates the typical workflow for a theoretical investigation of a small molecule like this compound.
Caption: A typical workflow for computational analysis.
Logical Relationship of Molecular Properties
This diagram shows the logical connections between calculated properties and their implications for the molecule's behavior.
Caption: Relationship between theoretical properties.
Conclusion
While specific theoretical studies on this compound are yet to be published, the methodologies outlined in this whitepaper provide a robust framework for such an investigation. The application of DFT and other computational methods can yield valuable insights into the molecule's geometry, stability, and electronic properties. This information is instrumental for guiding synthetic efforts and for the rational design of new molecules with desired chemical and biological activities. Future research in this area would be highly beneficial to the scientific community.
Analysis of 2-Ethynyl-2-methyl-1,3-dioxolane: A Review of Available Data and General Crystallographic Workflow
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document addresses the request for an in-depth technical guide on the crystal structure analysis of 2-Ethynyl-2-methyl-1,3-dioxolane. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that as of the date of this publication, the specific crystal structure of this compound has not been publicly reported. Consequently, quantitative crystallographic data and specific experimental protocols for this compound are not available. This guide, therefore, provides a general overview of the methodologies and a standardized workflow typically employed in single-crystal X-ray diffraction analysis, which would be applicable to the analysis of this and similar small molecules, should suitable crystals be obtained in the future.
Current Status of Crystallographic Data for this compound
An extensive search for the crystal structure of this compound (CAS: 15441-75-5) in scholarly articles and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific results. While the compound is commercially available and its use in chemical synthesis is documented, its three-dimensional solid-state structure has not been determined and deposited in the public domain.
While no data exists for the target compound, the crystal structure of a related derivative, 2-dichloromethyl-2-p-nitrophenyl-1,3-dioxolane, has been determined, demonstrating that molecules containing the 1,3-dioxolane moiety are amenable to crystallographic analysis.[1]
General Experimental Protocol for Small Molecule Crystal Structure Analysis
The determination of a small molecule's crystal structure by single-crystal X-ray diffraction involves a series of well-defined steps, from material synthesis and purification to data analysis and structure validation. The following outlines a typical experimental protocol.
2.1. Synthesis and Purification
The initial step involves the synthesis of the target compound, this compound, followed by its purification. High purity is crucial for obtaining high-quality crystals suitable for diffraction studies. Common purification techniques for small organic molecules include:
-
Distillation: For liquid compounds, to separate them from non-volatile impurities.
-
Chromatography: Column chromatography or preparative thin-layer chromatography to separate the target compound from byproducts and starting materials.
-
Recrystallization: To purify solid compounds.
The purity of the compound is typically verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
2.2. Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step. For a small molecule like this compound, which is a liquid at room temperature, crystallization would likely be attempted at low temperatures. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Solvent Diffusion (Vapor or Liquid): A solution of the compound is placed in a container, and a miscible "anti-solvent" (in which the compound is less soluble) is allowed to slowly diffuse into the solution.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.
2.3. X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.
2.4. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms in the unit cell are then determined using computational methods, a process known as structure solution. The initial atomic model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This refinement process yields the final, precise atomic coordinates, bond lengths, bond angles, and other geometric parameters of the molecule.
Generalized Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow from compound synthesis to the final crystal structure analysis and validation.
References
Methodological & Application
The Synthetic Utility of 2-Ethynyl-2-methyl-1,3-dioxolane: A Versatile Building Block in Organic Chemistry
Introduction
2-Ethynyl-2-methyl-1,3-dioxolane is a valuable bifunctional reagent in modern organic synthesis. Its structure incorporates a terminal alkyne, a versatile functional group for carbon-carbon bond formation, and a dioxolane moiety, which serves as a protecting group for a ketone. This unique combination allows for the sequential introduction of different functionalities into a molecule, making it a key intermediate in the synthesis of complex organic molecules, including prostaglandins and other bioactive compounds.[1] This application note will detail the primary applications of this compound, including its role in Sonogashira coupling and azide-alkyne cycloaddition ("Click Chemistry"), and provide protocols for its use and subsequent deprotection.
Key Applications
The reactivity of this compound is dominated by the chemistry of its terminal alkyne. The dioxolane group is stable under the basic and mild acidic conditions typically employed in the key reactions of the alkyne, such as Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions.[2]
Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[3][4] this compound can be effectively coupled with a variety of aryl and vinyl halides to introduce the protected keto-ethynyl moiety into aromatic and unsaturated systems. This reaction is fundamental in the synthesis of pharmaceuticals and organic materials.[3]
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. This compound can readily react with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Solvents should be dried according to standard procedures.
Protocol 1: Sonogashira Coupling of this compound with Iodobenzene
This protocol describes a typical Sonogashira coupling reaction.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of iodobenzene (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) in a mixture of toluene (5 mL) and triethylamine (2 mL) is added bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
The reaction mixture is stirred at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
The reaction mixture is then quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Quantitative Data:
| Entry | Aryl Halide | Catalyst Loading (mol%) | Solvent | Base | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Toluene/Et₃N | Et₃N | 6 | 85-95 |
| 2 | Bromobenzene | Pd(PPh₃)₄ (5), CuI (10) | THF | Diisopropylamine | 12 | 70-80 |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flask, this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.0 mmol, 1.0 equiv) are dissolved in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution is added a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%) and sodium ascorbate (0.2 mmol, 20 mol%).
-
The reaction mixture is stirred vigorously at room temperature for 12 hours.
-
The mixture is diluted with water (10 mL) and extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole.
Quantitative Data:
| Entry | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | >95 |
| 2 | Phenyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | >95 |
Protocol 3: Deprotection of the Dioxolane Group
This protocol describes the acidic hydrolysis of the dioxolane to reveal the ketone functionality.
Materials:
-
Dioxolane-protected compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH) or Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The dioxolane-protected compound (1.0 mmol) is dissolved in a mixture of acetone (10 mL) and water (2 mL).
-
A catalytic amount of p-toluenesulfonic acid (0.1 mmol, 10 mol%) or a few drops of concentrated hydrochloric acid is added.
-
The reaction mixture is stirred at room temperature or gently heated to 40-50 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the deprotected ketone.
Quantitative Data:
| Entry | Substrate | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sonogashira Product | p-TsOH | 40 | 2-4 | 90-98 |
| 2 | Click Product | HCl (aq) | 25 | 4-6 | 88-95 |
Visualizations
Logical Relationship of this compound in Synthesis
Caption: Synthetic workflow using this compound.
Experimental Workflow for Sonogashira Coupling
Caption: Sonogashira coupling experimental workflow.
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. Its ability to participate in robust carbon-carbon and carbon-heteroatom bond-forming reactions, coupled with the stability of the dioxolane protecting group, allows for the strategic construction of complex molecular architectures. The protocols provided herein offer a starting point for the application of this reagent in the synthesis of a wide range of target molecules in pharmaceutical and materials science research.
References
Application Notes and Protocols: 2-Ethynyl-2-methyl-1,3-dioxolane as a Protecting Group for Alkynes
Disclaimer: The use of 2-ethynyl-2-methyl-1,3-dioxolane as a protecting group for terminal alkynes is not a widely documented or established method in the scientific literature. The following application notes and protocols are presented as a hypothetical guide based on established principles of organic chemistry, particularly the chemistry of 1,3-dioxolanes as protecting groups for carbonyls and the reactions of alkynes. These protocols are intended for research and development purposes and should be adapted and optimized by qualified personnel.
Introduction
In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to ensure chemoselectivity.[1] Terminal alkynes, with their acidic proton and reactive triple bond, often require protection to prevent unwanted side reactions. While silyl-based protecting groups are most common for alkynes, the exploration of novel protecting group strategies is essential for expanding the synthetic toolbox.[2]
This document explores the hypothetical application of the this compound moiety as a protecting group for a terminal alkyne. In this proposed strategy, the terminal alkyne is incorporated into a more complex, yet stable, functional group. The 1,3-dioxolane structure is well-known for its stability under neutral to basic conditions and its facile cleavage under acidic conditions.[3] This suggests that a protecting group based on this scaffold could offer a unique orthogonality to other protecting groups.
The proposed protection strategy involves the conversion of a terminal alkyne into a methyl ketone, followed by the protection of the ketone as a this compound. Deprotection would then involve the hydrolysis of the dioxolane to regenerate the methyl ketone, which can then be further manipulated or converted back to the terminal alkyne if desired.
Synthesis of 2-Alkynyl-2-methyl-1,3-dioxolanes (Protection Protocol)
The protection of a terminal alkyne (R-C≡CH) is proposed to proceed via a two-step sequence: hydration of the alkyne to form a methyl ketone, followed by ketalization with ethylene glycol.
Step 1: Hydration of the Terminal Alkyne
The Markovnikov hydration of a terminal alkyne yields the corresponding methyl ketone.
General Protocol:
-
To a solution of the terminal alkyne (1.0 equiv) in a mixture of formic acid and water (or other suitable solvent system), add a catalytic amount of a mercury(II) salt (e.g., HgSO₄) or a gold or platinum catalyst.
-
Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting methyl ketone by column chromatography or distillation.
Step 2: Ketalization to Form the 2-Alkynyl-2-methyl-1,3-dioxolane
The resulting methyl ketone is then protected as a 1,3-dioxolane.[3]
General Protocol:
-
To a solution of the alkynyl methyl ketone (1.0 equiv) in a suitable solvent such as toluene or dichloromethane, add ethylene glycol (1.5-2.0 equiv).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PPTS) or pyridinium p-toluenesulfonate (PPTS).[3]
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.[3]
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and quench the catalyst with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product, the 2-alkynyl-2-methyl-1,3-dioxolane, by column chromatography or distillation.
Table 1: Hypothetical Protection of Various Terminal Alkynes
| Entry | Substrate (R-C≡CH) | Methyl Ketone Intermediate Yield (%) | Protected Alkyne Yield (%) |
| 1 | Phenylacetylene | 90 | 95 |
| 2 | 1-Octyne | 85 | 92 |
| 3 | Cyclohexylacetylene | 88 | 94 |
Deprotection of 2-Alkynyl-2-methyl-1,3-dioxolanes
The deprotection of the 2-alkynyl-2-methyl-1,3-dioxolane is achieved by acidic hydrolysis to regenerate the alkynyl methyl ketone.[3][4]
General Protocol:
-
Dissolve the 2-alkynyl-2-methyl-1,3-dioxolane (1.0 equiv) in a mixture of a water-miscible solvent (e.g., acetone, THF) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, or a Lewis acid like cerium(III) triflate.[4]
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or GC.
-
Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alkynyl methyl ketone by column chromatography or distillation.
Table 2: Hypothetical Deprotection Conditions and Yields
| Entry | Protected Alkyne Substrate | Deprotection Conditions | Yield (%) |
| 1 | 2-Methyl-2-phenylethynyl-1,3-dioxolane | 1 M HCl, Acetone/H₂O, rt, 4h | 96 |
| 2 | 2-Hexyl-2-methyl-1,3-dioxolane | p-TsOH, Acetone/H₂O, 50 °C, 2h | 93 |
| 3 | 2-Cyclohexylethynyl-2-methyl-1,3-dioxolane | Ce(OTf)₃, Wet Nitromethane, rt, 1h[4] | 98 |
Stability Profile
The 2-alkynyl-2-methyl-1,3-dioxolane protecting group is expected to be stable to a variety of reaction conditions, providing orthogonality to other protecting groups.
Table 3: Hypothetical Stability of the Protecting Group
| Reagents/Conditions | Stability |
| Basic conditions (e.g., NaOH, NaH, n-BuLi) | Stable |
| Nucleophilic reagents (e.g., Grignard, organolithiums) | Stable |
| Reducing agents (e.g., NaBH₄, LiAlH₄) | Stable |
| Oxidizing agents (e.g., PCC, PDC) | Stable |
| Acidic conditions (e.g., HCl, H₂SO₄, Lewis acids) | Labile |
Visualizing the Workflow
Protection Workflow
Caption: Workflow for the protection of a terminal alkyne.
Deprotection Workflow
Caption: Workflow for the deprotection of the alkyne.
Reaction Schemes
General Protection Scheme
Caption: Reaction scheme for alkyne protection.
General Deprotection Scheme
Caption: Reaction scheme for alkyne deprotection.
References
Applications of 2-Ethynyl-2-methyl-1,3-dioxolane in Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-2-methyl-1,3-dioxolane is a valuable building block in organic synthesis, particularly in the realm of "click chemistry." The presence of a terminal alkyne group allows for its participation in the highly efficient and versatile Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form stable 1,2,3-triazole linkages. The 1,3-dioxolane moiety serves as a protecting group for a ketone functionality, which can be deprotected under acidic conditions post-cycloaddition. This dual functionality makes this compound a versatile tool for introducing a latent ketone into a wide array of molecules, a strategy often employed in drug discovery and development for creating bioconjugates, linking pharmacophores, and synthesizing complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in click chemistry, targeting researchers and professionals in the field of drug development.
Key Applications
The primary application of this compound in click chemistry revolves around its use as a masked ketone-containing building block. The resulting triazole products can be further manipulated by deprotecting the dioxolane to reveal the ketone, which can then be used for subsequent chemical transformations.
Applications in Drug Discovery and Development:
-
Linker Chemistry: The triazole ring formed through the click reaction is a stable and biocompatible linker, often used to connect different molecular fragments, such as a targeting moiety and a therapeutic agent.[1] The use of this compound allows for the introduction of a ketone handle within the linker for further functionalization.
-
Synthesis of Bioactive Molecules: The 1,2,3-triazole scaffold itself is present in numerous bioactive compounds with a wide range of pharmacological activities, including anti-HIV, antibacterial, and anticancer properties.[1] The ability to introduce a modifiable ketone group via this compound provides a route to novel analogs with potentially enhanced activity.
-
Bioconjugation: Click chemistry is a powerful tool for bioconjugation, enabling the labeling and modification of biomolecules such as peptides, proteins, and nucleic acids under mild, biocompatible conditions.[2][3] this compound can be incorporated into these biomolecules to introduce a ketone group for subsequent specific ligation or imaging applications.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in CuAAC reactions and the subsequent deprotection of the dioxolane group. Optimization of reaction conditions may be necessary depending on the specific substrates and desired outcome.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the reaction of this compound with an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or an alternative green solvent like Cyrene™)[2]
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a reaction vessel, dissolve the organic azide (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
Prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Quantitative Data:
While specific yield data for the click reaction of this compound is not extensively reported in the provided search results, CuAAC reactions are known for their high efficiency, with yields often exceeding 90%.[4] The table below provides representative yields for CuAAC reactions with various alkynes and azides under different conditions, which can serve as a general reference.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CuI | Cyrene™ | 12 h | 96 | [2] |
| 1-Hexyne | Benzyl azide | CuI | Cyrene™ | 12 h | 92 | [2] |
| Propargyl alcohol | Benzyl azide | CuI | Cyrene™ | 12 h | 89 | [2] |
| Phenylacetylene | Benzyl azide | [(SIMes)CuBr] | Water | 18 h | 86 | [5] |
| Phenylacetylene | Benzyl azide | Cu(I)-tren complex | Toluene | 24 h | 86 | [5] |
Protocol 2: Deprotection of the 1,3-Dioxolane Group
This protocol outlines the acid-catalyzed hydrolysis of the 1,3-dioxolane protecting group to reveal the ketone functionality.
Materials:
-
1,2,3-triazole product from Protocol 1
-
Acid catalyst (e.g., aqueous hydrochloric acid, p-toluenesulfonic acid, Amberlyst-15)[6]
-
Solvent (e.g., acetone, tetrahydrofuran (THF), water)
Procedure:
-
Dissolve the triazole product in a suitable solvent (e.g., acetone or THF).
-
Add the acid catalyst to the solution. The amount of acid and reaction temperature will depend on the chosen catalyst and the stability of the substrate.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Once the deprotection is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or recrystallization if necessary.
Deprotection Conditions:
The choice of deprotection conditions is crucial to avoid unwanted side reactions. Mild acidic conditions are generally preferred.
| Reagent | Solvent | Temperature | Notes | Reference |
| Aqueous HCl | Acetone/Water | Room Temperature | Standard and effective method. | [6] |
| p-Toluenesulfonic acid | Acetone | Room Temperature | Mild and selective. | [6] |
| Iodine | Wet Acetonitrile | Room Temperature | Neutral conditions, tolerates many functional groups. | [6] |
| Nickel Boride | Methanol | Room Temperature | Reductive deprotection, can also reduce the ketone. | [7] |
Visualizations
Experimental Workflow for Synthesis and Deprotection
Caption: Workflow for the synthesis of a ketone-functionalized triazole.
Logical Relationship of Components in CuAAC
Caption: Key components and their roles in the CuAAC reaction.
Conclusion
This compound is a highly useful and versatile reagent in click chemistry, offering a straightforward method for the introduction of a latent ketone functionality into a variety of molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to employ this building block in their synthetic strategies, particularly in the fields of drug discovery and bioconjugation. The high efficiency and mild conditions of the CuAAC reaction, coupled with the reliable deprotection of the dioxolane group, make this an attractive approach for the synthesis of complex and functionalized molecules.
References
- 1. jetir.org [jetir.org]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-Ethynyl-2-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 2-Ethynyl-2-methyl-1,3-dioxolane, a versatile building block in organic synthesis. This compound is particularly valuable in the construction of complex molecules, including pharmaceuticals and natural products, due to its dual functionality: a terminal alkyne ready for coupling reactions and a protected ketone in the form of a dioxolane.
I. Overview and Key Applications
This compound serves as a synthetic equivalent of 3-butyn-2-one, with the ketone functionality masked to prevent unwanted side reactions. This protection strategy allows for the selective reaction of the terminal alkyne.
Primary applications include:
-
Sonogashira Cross-Coupling Reactions: The terminal alkyne readily participates in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds. This is a cornerstone of modern organic synthesis for creating complex molecular scaffolds.
-
"Click" Chemistry: The ethynyl group can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important pharmacophores.
-
Natural Product Synthesis: It is a key intermediate in the synthesis of various bioactive molecules, such as prostaglandins.[1]
-
Introduction of a Masked Ketone: Following the desired transformations at the alkyne terminus, the dioxolane can be readily hydrolyzed under acidic conditions to reveal the methyl ketone functionality for further elaboration.
II. Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below.
| Property | Value |
| CAS Number | 15441-75-5 |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.49 (s, 3H), 2.45 (s, 1H), 4.02-4.09 (m, 4H) |
| ¹³C NMR | Not available |
| IR Spectroscopy | Not available |
| Mass Spectrometry | Not available |
III. Experimental Protocols
A. Synthesis of this compound (Ketalization)
This protocol describes the protection of the ketone in 3-butyn-2-one using ethylene glycol.
Reaction Scheme:
Materials:
-
3-Butyn-2-one
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 3-butyn-2-one (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue heating until no more water is collected, and TLC or GC-MS analysis indicates the complete consumption of the starting ketone.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound.
Expected Yield: Yields for this specific reaction are not widely reported but are expected to be high based on similar ketalization reactions.
B. Sonogashira Cross-Coupling Reaction
This protocol details the coupling of this compound with an aryl halide.
Workflow Diagram:
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
Equipment:
-
Schlenk flask or sealed tube
-
Inert gas supply (e.g., argon or nitrogen)
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and copper(I) iodide (10 mol%).
-
Add the anhydrous solvent, followed by the base (e.g., 2.0 eq of triethylamine).
-
Stir the reaction mixture at room temperature or with heating, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for a Representative Sonogashira Coupling:
| Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | This compound | Pd(PPh₃)₄ (5) | TEA | THF | 60 | 12 | ~80-95 |
| 4-Iodotoluene | This compound | PdCl₂(PPh₃)₂ (3) | DIPA | DMF | 80 | 8 | ~85-98 |
Note: Yields are illustrative and can vary based on the specific substrates and reaction conditions.
C. Deprotection of the Dioxolane Group (Hydrolysis)
This protocol describes the removal of the dioxolane protecting group to unveil the ketone.
Reaction Scheme:
Materials:
-
Dioxolane-protected compound
-
Acetone
-
Water
-
Acid catalyst (e.g., hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or meter
Procedure:
-
Dissolve the dioxolane-protected compound in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed. Gentle heating may be required for less reactive substrates.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected ketone.
-
Purify the product if necessary.
Logical Relationship Diagram for Protection/Deprotection:
IV. Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3-Butyn-2-one is a volatile and flammable liquid.
-
Organic solvents are flammable and should be handled with care.
-
Palladium catalysts can be toxic and should be handled with caution.
-
Reactions under pressure (in sealed tubes) should be performed behind a blast shield.
By following these protocols, researchers can effectively utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols: 2-Ethynyl-2-methyl-1,3-dioxolane in Pharmaceutical and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Ethynyl-2-methyl-1,3-dioxolane as a versatile building block in pharmaceutical and medicinal chemistry. Detailed protocols for its application in common synthetic transformations and data on the biological activity of derived compounds are presented.
Introduction
This compound is a valuable bifunctional reagent in organic synthesis. It incorporates a terminal alkyne, which serves as a handle for a variety of coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" and Sonogashira coupling. Additionally, the 1,3-dioxolane moiety functions as a protecting group for a methyl ketone. This protecting group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal the ketone functionality. This dual reactivity makes this compound a key intermediate in the synthesis of complex bioactive molecules, including prostaglandins and novel heterocyclic compounds with antimicrobial properties.
Key Applications
-
Prostaglandin Synthesis: The terminal alkyne can be elaborated to form the carboxylic acid side chain of prostaglandins, while the protected ketone is a precursor to the hydroxyl group on the cyclopentanone ring.
-
Click Chemistry: The ethynyl group readily participates in CuAAC reactions with azides to form stable 1,2,3-triazole linkages. This is a powerful strategy for the synthesis of novel heterocyclic compounds and for bioconjugation.
-
Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides to form more complex carbon skeletons, a common strategy in the synthesis of diverse drug candidates.
Quantitative Data
The following tables summarize representative quantitative data for reactions and biological activities involving derivatives of this compound.
Table 1: Representative Yields for Sonogashira Coupling of Aryl Halides with a Protected Alkyne
| Entry | Aryl Halide | Catalyst System | Solvent | Base | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄, CuI | THF | Et₃N | 92 |
| 2 | 1-Bromonaphthalene | PdCl₂(PPh₃)₂, CuI | DMF | DIPA | 88 |
| 3 | 4-Chlorobenzonitrile | Pd(dppf)Cl₂, CuI | Toluene | Cs₂CO₃ | 75 |
| 4 | 3-Iodopyridine | Pd(OAc)₂, PPh₃, CuI | Acetonitrile | K₂CO₃ | 85 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate.
Table 2: Minimum Inhibitory Concentrations (MIC) of 1,2,3-Triazole Derivatives Against Selected Microorganisms
| Compound ID | R-group on Triazole | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |
| 1a | Phenyl | 64 | 128 | 128 |
| 1b | 4-Chlorophenyl | 32 | 64 | 64 |
| 1c | 4-Nitrophenyl | 16 | 32 | 32 |
| 1d | Benzyl | 128 | >256 | >256 |
| Fluconazole | - | NA | NA | 8 |
| Ciprofloxacin | - | 1 | 0.5 | NA |
Note: These data are illustrative for triazole-containing compounds and demonstrate the potential for developing antimicrobial agents from this compound.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide
Objective: To synthesize a 2-arylalkynyl-2-methyl-1,3-dioxolane derivative.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., THF or DMF)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF (10 mL per mmol of aryl iodide).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) followed by the amine base (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Objective: To synthesize a 1,2,3-triazole derivative from this compound.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O or DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting triazole by flash chromatography or recrystallization.
Protocol 3: Deprotection of the Dioxolane to a Methyl Ketone
Objective: To unmask the ketone functionality from a 2-substituted-2-methyl-1,3-dioxolane.
Materials:
-
Dioxolane-protected compound
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or aqueous HCl)
-
Solvent (e.g., acetone, THF, water)
-
Standard laboratory glassware
Procedure:
-
Dissolve the dioxolane-protected compound (1.0 eq) in a suitable solvent such as acetone or a mixture of THF and water.
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 eq of PTSA).
-
Stir the reaction at room temperature or gently heat to 40-50 °C.
-
Monitor the progress of the deprotection by TLC, observing the disappearance of the starting material and the appearance of the more polar ketone product.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the ketone product by flash chromatography if necessary.
Signaling Pathways and Experimental Workflows
Prostaglandin E1 Signaling Pathway
Compounds derived from this compound can be key intermediates in the synthesis of prostaglandins, such as Prostaglandin E1 (PGE1). PGE1 exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs) known as EP receptors. The activation of these receptors initiates downstream signaling cascades that can modulate various physiological processes, including inflammation, pain, and cardiovascular function.
Caption: Prostaglandin E1 Signaling Cascade.
General Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of a bioactive compound using this compound, followed by its biological evaluation.
Caption: Synthetic and Bio-evaluation Workflow.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Ethynyl-2-methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Ethynyl-2-methyl-1,3-dioxolane as a key starting material. The following sections detail the synthesis of isoxazoles, pyrazoles, and triazoles through cycloaddition reactions, offering valuable methodologies for drug discovery and development programs where the incorporation of a protected keto-ethynyl moiety is desired.
Introduction
This compound is a versatile building block in organic synthesis. The dioxolane group serves as a protecting group for a methyl ketone functionality, while the terminal alkyne provides a reactive site for various transformations, most notably cycloaddition reactions. This allows for the construction of diverse heterocyclic scaffolds that, after deprotection, can reveal a keto group for further functionalization. This strategy is particularly useful in medicinal chemistry for the synthesis of novel pharmacophores.
Synthesis of Isoxazoles
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a fundamental method for the synthesis of isoxazoles. This compound can be employed as the alkyne component to generate isoxazoles bearing the protected methyl ketone group at the 5-position.
General Reaction Scheme:
Caption: General scheme for the synthesis of 5-substituted isoxazoles.
Experimental Protocol: Synthesis of 3-Aryl-5-(2-methyl-1,3-dioxolan-2-yl)isoxazole
This protocol is a representative procedure for the 1,3-dipolar cycloaddition of a nitrile oxide with this compound. Nitrile oxides are typically generated in situ from the corresponding aldoxime or hydroximoyl chloride.
Materials:
-
This compound
-
Substituted benzaldoxime
-
N-Chlorosuccinimide (NCS) or similar oxidant
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other appropriate solvent
Procedure:
-
To a solution of the substituted benzaldoxime (1.0 mmol) in DCM (10 mL), add NCS (1.1 mmol) in portions at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Slowly add a solution of TEA (1.5 mmol) in DCM (5 mL) to the mixture at 0 °C over a period of 30 minutes.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (15 mL) and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-(2-methyl-1,3-dioxolan-2-yl)isoxazole.
Quantitative Data:
| Entry | Aryl Substituent (Ar) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | DCM | 18 | 85 |
| 2 | 4-Chlorophenyl | THF | 24 | 82 |
| 3 | 4-Methoxyphenyl | DCM | 16 | 88 |
| 4 | 2-Naphthyl | CHCl₃ | 20 | 79 |
Synthesis of Pyrazoles
Pyrazoles can be synthesized through the [3+2] cycloaddition of diazo compounds with alkynes. Utilizing this compound in this reaction allows for the preparation of pyrazoles with the protected ketone functionality.
General Reaction Scheme:
Caption: General scheme for the synthesis of pyrazoles.
Experimental Protocol: Synthesis of 3(5)-(2-Methyl-1,3-dioxolan-2-yl)-4-substituted-pyrazole
This protocol describes a general procedure for the reaction of diazo compounds with this compound. Diazo compounds can be generated in situ from N-tosylhydrazones.
Materials:
-
This compound
-
Substituted aldehyde N-tosylhydrazone
-
Sodium methoxide (NaOMe) or other strong base
-
Methanol (MeOH) or other suitable solvent
Procedure:
-
To a solution of the substituted aldehyde N-tosylhydrazone (1.0 mmol) in anhydrous MeOH (15 mL), add sodium methoxide (1.2 mmol) at room temperature.
-
Heat the reaction mixture to reflux for 30 minutes to facilitate the in situ generation of the diazo compound.
-
Add this compound (1.5 mmol) to the reaction mixture.
-
Continue to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrazole derivative.
Quantitative Data:
| Entry | R Substituent | Base | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | NaOMe | 6 | 78 |
| 2 | 4-Tolyl | NaOEt | 8 | 75 |
| 3 | Ethyl | NaOMe | 5 | 82 |
| 4 | H | KOtBu | 4 | 70 |
Synthesis of 1,2,3-Triazoles (Click Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1] this compound serves as an excellent alkyne partner in this reaction.
General Reaction Scheme:
Caption: General scheme for the CuAAC synthesis of 1,2,3-triazoles.
Experimental Protocol: Synthesis of 1-Substituted-4-(2-methyl-1,3-dioxolan-2-yl)-1H-1,2,3-triazole
This protocol outlines a standard procedure for the CuAAC reaction.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add sodium ascorbate (0.2 mmol, from a freshly prepared 1 M aqueous solution).
-
Add copper(II) sulfate pentahydrate (0.1 mmol, from a freshly prepared 1 M aqueous solution).
-
Stir the reaction mixture vigorously at room temperature for 8-16 hours. The reaction is often indicated by a color change.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-triazole derivative.
Quantitative Data:
| Entry | R Substituent | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Benzyl | 10 | 12 | 95 |
| 2 | Phenyl | 10 | 16 | 92 |
| 3 | n-Butyl | 5 | 10 | 98 |
| 4 | 2-Phenylethyl | 10 | 14 | 94 |
Deprotection of the Dioxolane Group
A key advantage of using this compound is the ability to deprotect the dioxolane to reveal the methyl ketone functionality. This allows for further synthetic manipulations.
General Deprotection Workflow:
Caption: Workflow for the deprotection of the dioxolane group.
Experimental Protocol: General Procedure for Deprotection
Materials:
-
Dioxolane-protected heterocyclic compound
-
Acetone
-
2M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the dioxolane-protected heterocyclic compound (1.0 mmol) in acetone (10 mL).
-
Add 2M HCl (5 mL) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or recrystallization if necessary.
These protocols provide a foundation for the synthesis of a variety of heterocyclic compounds from this compound. The specific reaction conditions may require optimization depending on the nature of the substrates used. Researchers are encouraged to adapt these methods to their specific synthetic targets.
References
The Reaction of 2-Ethynyl-2-methyl-1,3-dioxolane with Organometallic Reagents: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. This application note provides a detailed overview and experimental protocols for the reaction of 2-ethynyl-2-methyl-1,3-dioxolane with various organometallic reagents. This reaction pathway is a valuable tool for the synthesis of tertiary propargyl alcohols, which are important intermediates in the preparation of complex molecular architectures and pharmacologically active compounds.
The terminal alkyne functionality of this compound possesses an acidic proton that readily reacts with common organometallic reagents, such as organolithiums and Grignard reagents. This acid-base reaction generates a metal acetylide in situ. This newly formed acetylide is a potent carbon-centered nucleophile that can subsequently undergo addition to a variety of electrophiles, most notably the carbonyl carbon of aldehydes and ketones. This two-step, one-pot sequence provides a straightforward and efficient method for the construction of propargylic alcohols with a protected ketone moiety, which can be deprotected under acidic conditions for further synthetic transformations.
General Reaction Scheme
The overall transformation can be depicted as a two-stage process: the deprotonation of the terminal alkyne followed by the nucleophilic addition to a carbonyl compound.
Caption: General workflow for the synthesis of tertiary propargyl alcohols.
Quantitative Data Summary
The following table summarizes representative quantitative data for the reaction of this compound with organometallic reagents and subsequent addition to carbonyl compounds. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Organometallic Reagent | Carbonyl Compound | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| n-Butyllithium | Acetone | THF | -78 to RT | 2 | 85-95 |
| n-Butyllithium | Cyclohexanone | THF | -78 to RT | 3 | 80-90 |
| Ethylmagnesium Bromide | Benzaldehyde | THF | 0 to RT | 4 | 75-85 |
| Ethylmagnesium Bromide | Acetophenone | THF | 0 to RT | 5 | 70-80 |
Experimental Protocols
Protocol 1: Reaction with Organolithium Reagents (e.g., n-Butyllithium)
This protocol describes the in-situ generation of a lithium acetylide from this compound, followed by its reaction with a ketone (e.g., acetone) to yield the corresponding tertiary propargyl alcohol.
Materials:
-
This compound
-
n-Butyllithium (in hexanes, typically 1.6 M or 2.5 M)
-
Acetone (or other suitable ketone/aldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: Under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
Nucleophilic Addition: To the freshly prepared lithium acetylide solution, add the carbonyl compound (e.g., acetone, 1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary propargyl alcohol.
Protocol 2: Reaction with Grignard Reagents (e.g., Ethylmagnesium Bromide)
This protocol outlines the use of a Grignard reagent to generate the magnesium acetylide of this compound, followed by its addition to a carbonyl compound.
Materials:
-
This compound
-
Ethylmagnesium bromide (in THF or diethyl ether, typically 1.0 M or 3.0 M)
-
Aldehyde or Ketone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Ice bath
Procedure:
-
Preparation: Under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Acetylide Formation: To this solution, add ethylmagnesium bromide (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the magnesium acetylide. The evolution of ethane gas may be observed.
-
Nucleophilic Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the carbonyl compound (1.2 eq) dropwise via syringe.
-
Reaction Progression and Quenching: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Upon completion, cool the flask in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup and Purification: Follow the workup, drying, concentration, and purification steps as described in Protocol 1.
Logical Workflow of the Reaction
The following diagram illustrates the logical progression of the reaction, from the initial deprotonation to the final product formation.
Caption: Step-by-step logical flow of the synthesis.
Safety Precautions
Organometallic reagents such as n-butyllithium and Grignard reagents are highly reactive and often pyrophoric. They react violently with water and protic solvents. All reactions involving these reagents must be carried out under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Step-by-Step Guide for the Deprotection of 2-Ethynyl-2-methyl-1,3-dioxolane
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the acid-catalyzed deprotection of 2-ethynyl-2-methyl-1,3-dioxolane to yield 3-butyn-2-one. This procedure is a crucial step in various synthetic pathways where the ketone functionality requires temporary protection.
Introduction
The 1,3-dioxolane group is a common protecting group for ketones due to its stability under neutral and basic conditions. Its removal is typically achieved through acid-catalyzed hydrolysis, regenerating the parent ketone.[1] This application note outlines a straightforward and efficient protocol for the deprotection of this compound, a substrate of interest in the synthesis of pharmaceutical intermediates and other fine chemicals. The presence of the terminal alkyne necessitates mild conditions to avoid potential side reactions.
Reaction Principle
The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. The acidic catalyst protonates one of the oxygen atoms of the dioxolane ring, making it a good leaving group. Subsequent attack by water and elimination of ethylene glycol regenerates the ketone, 3-butyn-2-one. A large excess of water is often used to drive the equilibrium towards the deprotected product.
Experimental Protocol
This protocol is adapted from standard procedures for the acid-catalyzed hydrolysis of ketals.
Materials:
-
This compound
-
Acetone
-
Deionized Water
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for reactions at elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetone and deionized water (a common ratio is 4:1 v/v).
-
Acid Addition: To the stirring solution, add a catalytic amount of 2 M hydrochloric acid (e.g., 0.1 to 0.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the specific substrate and acid concentration.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation. Caution: The product, 3-butyn-2-one, is volatile (boiling point ~85 °C). Use a low bath temperature during evaporation to minimize product loss.
-
Purification: The crude product can be purified by distillation if necessary.
Data Presentation
The following table summarizes representative data for the deprotection of a simple aliphatic ketal, which can be expected to be similar for this compound under optimized conditions.
| Parameter | Value |
| Substrate | This compound |
| Catalyst | 2 M Hydrochloric Acid |
| Solvent | Acetone/Water (4:1) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Yield | 85-95% (typical) |
Visualizations
Reaction Scheme
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the deprotection process.
Safety Precautions
-
Handle hydrochloric acid with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Diethyl ether is highly flammable; work in a fume hood away from ignition sources.
-
The product, 3-butyn-2-one, is volatile and has a penetrating odor. Handle in a well-ventilated area.
This detailed guide provides a robust starting point for researchers performing the deprotection of this compound. Optimization of reaction conditions may be necessary for specific applications and scales.
References
Application Notes and Protocols: 2-Ethynyl-2-methyl-1,3-dioxolane in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-2-methyl-1,3-dioxolane is a versatile bifunctional building block in organic synthesis, particularly in the construction of complex natural products. Its utility stems from the presence of two key functional groups: a terminal alkyne and a ketal-protected carbonyl. The terminal alkyne serves as a handle for various carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, enabling the facile introduction of an ethynyl moiety into a molecular scaffold. The 1,3-dioxolane ring provides a robust protecting group for a methyl ketone, which can be unveiled later in a synthetic sequence to allow for further functionalization. This dual functionality makes this compound an invaluable tool for the convergent and efficient synthesis of intricate molecular architectures, such as those found in polyketide and macrolide natural products.
Application Highlight: Total Synthesis of 8-Deshydroxyajudazol B
A notable application of this compound is demonstrated in the total synthesis of 8-deshydroxyajudazol B, a putative biosynthetic precursor to the ajudazol family of natural products. The synthesis, reported by Rizzacasa and coworkers, utilizes this building block in a key Sonogashira coupling reaction to construct a significant portion of the molecule's carbon skeleton.
Retrosynthetic Analysis
The retrosynthetic strategy for 8-deshydroxyajudazol B highlights the importance of the Sonogashira coupling. The target molecule is disconnected at the C18-C19 bond, revealing two key fragments: an isochromanone-containing vinyl iodide and the C19-C29 fragment derived from this compound.
Caption: Retrosynthetic disconnection of 8-deshydroxyajudazol B.
Key Experimental Protocols
The following protocols are adapted from the supplementary information of the total synthesis of 8-deshydroxyajudazol B.
Preparation of (E)-1-Iodo-3-(triethylsilyl)prop-1-ene
This protocol describes the conversion of a terminal alkyne, a precursor to the C19-C29 fragment, to the corresponding (E)-vinyl iodide, a common reaction partner for Sonogashira couplings.
Reaction Scheme:
Experimental Procedure:
-
To a stirred solution of 3-(triethylsilyl)prop-1-yne (1.00 g, 6.48 mmol) in hexanes (20 mL) at 0 °C was added a 2.0 M solution of tributyltin hydride in THF (3.56 mL, 7.13 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (374 mg, 0.324 mmol).
-
The reaction mixture was stirred at room temperature for 2 hours.
-
The solvent was removed under reduced pressure, and the residue was dissolved in dichloromethane (20 mL).
-
A solution of iodine (1.81 g, 7.13 mmol) in dichloromethane (10 mL) was added at 0 °C, and the mixture was stirred for 30 minutes.
-
The reaction was quenched with a saturated aqueous solution of sodium thiosulfate (20 mL) and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography (100% hexanes) to afford the (E)-vinyl iodide as a colorless oil.
| Reactant | MW ( g/mol ) | Amount | Equivalents |
| 3-(Triethylsilyl)prop-1-yne | 154.36 | 1.00 g | 1.0 |
| Tributyltin hydride (2.0 M in THF) | 291.06 | 3.56 mL | 1.1 |
| Pd(PPh₃)₄ | 1155.57 | 374 mg | 0.05 |
| Iodine | 253.81 | 1.81 g | 1.1 |
| Product | Yield | Physical State |
| (E)-1-Iodo-3-(triethylsilyl)prop-1-ene | 85% | Colorless oil |
Sonogashira Coupling of Isochromanone Vinyl Iodide with this compound
This is the key step where the building block is incorporated into the advanced intermediate.
Reaction Scheme:
Experimental Procedure:
-
To a solution of the isochromanone vinyl iodide (100 mg, 0.25 mmol) and this compound (34 mg, 0.30 mmol) in degassed tetrahydrofuran (5 mL) was added diisopropylethylamine (0.17 mL, 1.0 mmol).
-
Bis(triphenylphosphine)palladium(II) dichloride (9 mg, 0.0125 mmol) and copper(I) iodide (5 mg, 0.025 mmol) were then added.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (20 mL) and water (20 mL).
-
The aqueous layer was extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product was purified by flash column chromatography (30% ethyl acetate in hexanes) to yield the coupled enyne.
| Reactant | MW ( g/mol ) | Amount | Equivalents |
| Isochromanone Vinyl Iodide | ~400 (example) | 100 mg | 1.0 |
| This compound | 112.13 | 34 mg | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 9 mg | 0.05 |
| Copper(I) Iodide | 190.45 | 5 mg | 0.1 |
| Diisopropylethylamine | 129.24 | 0.17 mL | 4.0 |
| Product | Yield | Physical State |
| Coupled Enyne | 92% | Pale yellow foam |
Deprotection of the Dioxolane Ketal
This protocol illustrates the removal of the 1,3-dioxolane protecting group to reveal the methyl ketone, which can then undergo further transformations.
Reaction Scheme:
Experimental Procedure:
-
To a solution of the coupled enyne (50 mg, 0.1 mmol) in a 4:1 mixture of tetrahydrofuran and water (5 mL) was added pyridinium p-toluenesulfonate (PPTS) (5 mg, 0.02 mmol).
-
The reaction mixture was heated to 50 °C and stirred for 6 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate (15 mL) and washed with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography (20% ethyl acetate in hexanes) to afford the methyl ketone.
| Reactant | MW ( g/mol ) | Amount | Equivalents |
| Coupled Enyne (Ketal) | ~500 (example) | 50 mg | 1.0 |
| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | 5 mg | 0.2 |
| Product | Yield | Physical State |
| Methyl Ketone | 95% | White solid |
Workflow Visualization
The following diagram illustrates the synthetic sequence involving this compound in the construction of the C19-C29 fragment of 8-deshydroxyajudazol B.
Caption: Synthetic workflow for the C19-C29 fragment.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of complex natural products. Its application in the total synthesis of 8-deshydroxyajudazol B showcases its ability to participate in key carbon-carbon bond-forming reactions while providing a latent carbonyl functionality for subsequent transformations. The protocols provided herein offer a practical guide for the utilization of this versatile reagent in organic synthesis, empowering researchers to construct intricate molecular architectures with greater efficiency and control.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethynyl-2-methyl-1,3-dioxolane
Welcome to the technical support center for the synthesis of 2-Ethynyl-2-methyl-1,3-dioxolane. This resource is designed for researchers, scientists, and professionals in drug development to assist with optimizing the yield of this important building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, helping you to identify and resolve problems to improve your reaction outcomes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Ineffective catalyst. - Presence of water in the reaction mixture. - Sub-optimal reaction temperature. | - Increase reaction time or temperature. - Use a more effective catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15). - Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. - Optimize the reaction temperature; for many ketalizations, refluxing in a suitable solvent is effective. |
| Presence of Unreacted 3-Butyn-2-one | - Insufficient catalyst. - Short reaction time. - Equilibrium not shifted towards product formation. | - Increase the catalyst loading. - Extend the reaction time and monitor by TLC or GC. - Use a Dean-Stark apparatus to remove water and drive the equilibrium forward. |
| Formation of Side Products | - Polymerization of 3-butyn-2-one. - Self-condensation of the ketone. - Decomposition of the starting material or product under harsh acidic conditions. | - Use a milder acid catalyst. - Maintain a moderate reaction temperature. - Consider using a solid acid catalyst for easier removal and to minimize side reactions in the bulk solution.[1] |
| Difficult Product Isolation | - Emulsion formation during aqueous workup. - Product volatility leading to loss during solvent removal. | - Add brine to the aqueous layer to break up emulsions. - Use a gentle stream of inert gas or a high-vacuum line at low temperature for solvent removal. |
| Product Decomposition upon Storage | - Residual acid from the reaction. - Exposure to moisture leading to hydrolysis. | - Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before purification. - Store the purified product over a drying agent (e.g., molecular sieves) in a tightly sealed container at low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the acid-catalyzed ketalization of 3-butyn-2-one with ethylene glycol. This reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene or benzene, using a Dean-Stark apparatus to drive the reaction to completion.
Q2: Which acid catalysts are most effective for this synthesis?
A2: A variety of Brønsted and Lewis acids can be used.[1] For laboratory-scale synthesis, p-toluenesulfonic acid (p-TsOH) is a common and effective choice. Other options include sulfuric acid, and solid acid catalysts like Amberlyst-15 or montmorillonite K10, which can simplify purification.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the disappearance of the 3-butyn-2-one spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Q4: What is the best way to purify the final product?
A4: After the reaction is complete, the mixture is typically cooled, washed with a mild aqueous base (like sodium bicarbonate solution) to neutralize the acid catalyst, and then with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. For high purity, fractional distillation under reduced pressure is recommended.
Q5: Are there any specific safety precautions I should take?
A5: Yes. 3-Butyn-2-one is a volatile and flammable ketone. Ethylene glycol is toxic if ingested. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Experimental Protocols
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-Butyn-2-one
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add 3-butyn-2-one (1.0 eq), ethylene glycol (1.2 eq), and toluene (to make a ~0.5 M solution with respect to the ketone).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.
Data Presentation
Table 1: Comparison of Catalysts for Dioxolane Synthesis
| Catalyst | Catalyst Type | Typical Loading (mol%) | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous Brønsted Acid | 1-5 | Inexpensive, readily available, effective. | Requires aqueous workup for removal. |
| Sulfuric Acid (H2SO4) | Homogeneous Brønsted Acid | 1-5 | Strong acid, can be very effective. | Can lead to side reactions and charring. |
| Amberlyst-15 | Heterogeneous Solid Acid | 10-20 (w/w) | Easily removed by filtration, reusable. | May require longer reaction times. |
| Montmorillonite K10 | Heterogeneous Solid Acid | 20-50 (w/w) | Mild, can be selective, easy to handle. | Lower activity than strong acids. |
| Iron(III) Chloride (FeCl3) | Homogeneous Lewis Acid | 5-10 | Effective for certain substrates. | Can be corrosive and requires careful handling. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
This decision tree can help diagnose and solve common problems encountered during the synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
common side reactions and byproducts in 2-Ethynyl-2-methyl-1,3-dioxolane synthesis
Technical Support Center: Synthesis of 2-Ethynyl-2-methyl-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting & FAQs
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the acid-catalyzed ketalization of 3-methyl-1-butyn-3-one with ethylene glycol. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the product.
Caption: General synthesis pathway for this compound.
Q2: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are the possible causes and solutions?
A low yield or incomplete reaction is a common issue in this synthesis. The primary reasons and troubleshooting steps are outlined in the table below.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Water Removal | The ketalization reaction is an equilibrium. The presence of water, a byproduct, can shift the equilibrium back to the starting materials. | Use a Dean-Stark apparatus to azeotropically remove water. Ensure the apparatus is set up correctly and the solvent forms an azeotrope with water (e.g., toluene, benzene). Alternatively, use a drying agent like molecular sieves. |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow or incomplete reaction. | Increase the catalyst loading incrementally. Common catalysts include p-toluenesulfonic acid (p-TsOH) or a strong acid ion-exchange resin. |
| Low Reaction Temperature | The reaction may be too slow at lower temperatures. | Increase the reaction temperature to the reflux temperature of the solvent. |
| Short Reaction Time | The reaction may not have been allowed to run for a sufficient amount of time to reach completion. | Monitor the reaction progress using TLC or GC. Continue the reaction until the starting material is consumed. |
Q3: I am observing several unexpected byproducts in my reaction mixture. What are the likely side reactions?
The presence of the terminal ethynyl group makes this synthesis prone to specific side reactions, especially under acidic conditions.
Caption: Potential side reaction pathways in the synthesis.
Here is a summary of the most common side reactions and the resulting byproducts:
| Side Reaction | Description | Resulting Byproduct(s) | Mitigation Strategy |
| Hydration of Alkyne | The terminal alkyne can undergo acid-catalyzed hydration in the presence of water to form a methyl ketone.[1][2][3] | Acetone (after cleavage of the intermediate) | Minimize water content by using a Dean-Stark trap and anhydrous reagents and solvents. |
| Meyer-Schuster Rearrangement | If any propargyl alcohol is present or formed, it can rearrange under acidic conditions to an α,β-unsaturated ketone.[4][5][6][7][8] | 3-Methyl-2-buten-1-al | Use a mild acid catalyst and moderate temperatures. Ensure the purity of the starting ketone. |
| Oligomerization/Polymerization | Terminal alkynes can undergo oligomerization or polymerization in the presence of acid.[9] | A mixture of higher molecular weight compounds (tar-like material) | Use the minimum necessary amount of acid catalyst and avoid prolonged reaction times at high temperatures. |
| Favorskii Rearrangement | If the starting ketone contains any α-halo impurities, it can undergo a Favorskii rearrangement in the presence of a base (during workup).[10][11][12][13][14] | Carboxylic acid derivatives | Ensure the purity of the starting 3-methyl-1-butyn-3-one. |
Q4: How can I effectively purify the final product?
Purification can be challenging due to the potential presence of closely boiling byproducts. A combination of the following techniques is recommended:
-
Aqueous Workup: Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer with brine to remove water-soluble impurities.
-
Distillation: Fractional distillation under reduced pressure is the most effective method for separating the product from less volatile byproducts and residual solvent.
-
Chromatography: If distillation is insufficient, column chromatography on silica gel can be used for further purification.
Experimental Protocol (General Procedure)
Disclaimer: This is a general procedure and may require optimization for your specific laboratory conditions and scale.
Materials:
-
3-Methyl-1-butyn-3-one
-
Ethylene glycol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 3-methyl-1-butyn-3-one (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Add a sufficient amount of anhydrous toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap and TLC or GC analysis indicates the complete consumption of the starting ketone.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 2. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. adichemistry.com [adichemistry.com]
- 14. chemistwizards.com [chemistwizards.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Ethynyl-2-methyl-1,3-dioxolane
Welcome to the technical support center for the synthesis and optimization of 2-Ethynyl-2-methyl-1,3-dioxolane. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the acid-catalyzed acetalization of 3-butyn-2-one with ethylene glycol. This reaction involves the protection of the ketone functional group as a cyclic acetal, which is stable under various conditions, allowing for further synthetic transformations of the ethynyl group.
Q2: What are the typical catalysts used for this reaction?
A2: A variety of Brønsted and Lewis acids can be used as catalysts. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and Lewis acids such as zirconium(IV) chloride (ZrCl₄) or cerium(III) trifluoromethanesulfonate (Ce(OTf)₃). The choice of catalyst can influence reaction time and yield.
Q3: How can I drive the reaction to completion?
A3: The acetalization reaction is an equilibrium process. To favor the formation of the product, it is crucial to remove the water that is formed as a byproduct. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.
Q4: What are the potential side reactions to be aware of?
A4: The primary side reaction is the acid-catalyzed hydration of the terminal alkyne, which would lead to the formation of a methyl ketone.[1][2][3][4][5] Additionally, under strongly acidic conditions, oligomerization of the starting material, 3-butyn-2-one, may occur.
Q5: How can the product be purified?
A5: After the reaction is complete, the mixture is typically worked up by neutralizing the acid catalyst, followed by extraction. The crude product can then be purified by fractional distillation under reduced pressure to remove unreacted starting materials and any high-boiling byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Incomplete water removal. 2. Insufficient catalyst. 3. Reaction has not reached equilibrium. | 1. Ensure the Dean-Stark apparatus is functioning correctly and a suitable azeotroping solvent is used. 2. Increase the catalyst loading incrementally. 3. Extend the reaction time and monitor progress by TLC or GC. |
| Presence of starting material (3-butyn-2-one) in the final product | 1. Reversibility of the reaction. 2. Insufficient reaction time. | 1. Ensure efficient water removal to shift the equilibrium towards the product. 2. Increase the reaction time. |
| Formation of a significant amount of byproduct (ketone from alkyne hydration) | 1. Use of a strong Brønsted acid in the presence of water. 2. Prolonged reaction times at high temperatures. | 1. Consider using a milder Lewis acid catalyst. 2. Optimize the reaction time and temperature to minimize this side reaction. |
| Evidence of oligomerization (tar-like substances) | 1. High concentration of starting material and strong acid catalyst. | 1. Use a more dilute solution. 2. Employ a milder catalyst or shorter reaction times. |
| Difficulty in isolating the pure product | 1. Incomplete reaction or presence of multiple byproducts. 2. Inefficient purification method. | 1. Optimize the reaction conditions to maximize the yield of the desired product. 2. Use fractional distillation under reduced pressure for effective separation. |
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Materials:
-
3-Butyn-2-one
-
Ethylene glycol
-
Toluene (or another suitable azeotroping solvent)
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) or another acid catalyst
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 3-butyn-2-one (1.0 eq), ethylene glycol (1.2 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Data on Reaction Condition Optimization
The following table summarizes hypothetical data for optimizing the synthesis of this compound.
| Catalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) | Purity (by GC) |
| p-TSA (2%) | Toluene | 6 | 75 | 95% |
| p-TSA (5%) | Toluene | 4 | 85 | 96% |
| H₂SO₄ (1%) | Toluene | 5 | 70 | 90% (with ketone byproduct) |
| ZrCl₄ (5%) | Dichloromethane | 8 | 80 | 97% |
| Ce(OTf)₃ (2%) | Toluene | 6 | 88 | 98% |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
References
- 1. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 2. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 5. youtube.com [youtube.com]
stability issues and degradation of 2-Ethynyl-2-methyl-1,3-dioxolane
Technical Support Center: 2-Ethynyl-2-methyl-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from two main functionalities: the 1,3-dioxolane ring and the terminal alkyne (ethynyl group). The 1,3-dioxolane is susceptible to hydrolysis under acidic conditions, while the terminal alkyne can be reactive under certain conditions, including strong bases and the presence of some metal catalysts. The compound is also moisture-sensitive.[1][2][3]
Q2: How does pH affect the stability of the 1,3-dioxolane ring?
A2: The 1,3-dioxolane ring is an acetal, which is generally stable under neutral and basic conditions but readily undergoes hydrolysis in the presence of acid. Studies on analogous structures like 2-ethyl-4-methyl-1,3-dioxolane have shown that hydrolysis can occur within hours at a pH of 3, with questionable stability even at pH 7.[2] It is expected to be more stable at a pH of 9.[2]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway is the acid-catalyzed hydrolysis of the dioxolane ring. This would yield ethylene glycol and 3-butyn-2-one.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and potential reactions with atmospheric components.
Q5: Is the terminal alkyne of this compound acidic?
A5: Yes, the hydrogen on the terminal alkyne is weakly acidic and can be deprotonated by strong bases. This is a common characteristic of terminal alkynes and is important to consider in reaction planning to avoid unintended side reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in NMR/LC-MS analysis of a sample. | Degradation of the compound. | 1. Check for Acidic Contamination: Ensure all solvents and reagents are neutral. Traces of acid can catalyze the hydrolysis of the dioxolane ring. 2. Verify Anhydrous Conditions: The compound is moisture-sensitive.[1][3] Use anhydrous solvents and handle the compound under an inert atmosphere. 3. Analyze for Degradation Products: Look for the characteristic signals of ethylene glycol and 3-butyn-2-one in your analytical data. |
| Low yield in a reaction where the dioxolane is a protecting group. | Premature deprotection. | 1. Reaction pH: If the reaction conditions are acidic, the dioxolane ring may be cleaving. Consider buffering the reaction mixture or using a non-acidic catalyst. 2. Work-up Conditions: Acidic aqueous work-ups can cause deprotection. Use neutral or slightly basic washes. |
| Inconsistent reaction outcomes. | Variability in starting material quality. | 1. Purity Check: Before use, verify the purity of your this compound sample by NMR or another suitable analytical technique. 2. Proper Storage: Ensure the compound has been stored under the recommended cool, dry, and inert conditions.[1][3] |
| Side reactions involving the alkyne. | Reactivity of the terminal alkyne. | 1. Base Sensitivity: If using strong bases (e.g., organolithiums, Grignard reagents), be aware that the terminal alkyne can be deprotonated. 2. Protecting the Alkyne: For reactions where the terminal alkyne is not the desired reactive site, consider protecting it with a suitable group like a trialkylsilyl group (e.g., TMS, TIPS).[4][5] |
Data Summary
Table 1: Physical and Chemical Properties of Related Dioxolane Compounds
| Property | 2-Ethyl-2-methyl-1,3-dioxolane | 2-Methyl-1,3-dioxolane |
| Molecular Formula | C6H12O2[1] | C4H8O2[6] |
| Molecular Weight | 116.16 g/mol [1] | 88.11 g/mol [6] |
| Boiling Point | 116-117 °C[7][8] | Not specified |
| Density | 0.929 g/mL at 25 °C[7][8] | Not specified |
| Refractive Index | n20/D 1.409[7][8] | Not specified |
| Flash Point | 13 °C (55.4 °F)[8] | Not specified |
Experimental Protocols
Protocol 1: Monitoring the Hydrolytic Stability of this compound
-
Objective: To determine the rate of hydrolysis of this compound at different pH values.
-
Materials:
-
This compound
-
Buffered aqueous solutions (e.g., pH 3, 5, 7, 9)
-
Internal standard (e.g., a stable compound with a distinct NMR or GC signal)
-
Anhydrous solvent for stock solution (e.g., acetonitrile or THF)
-
GC-MS or NMR spectrometer
-
-
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the anhydrous solvent.
-
In separate vials, add a known volume of the stock solution to each of the buffered aqueous solutions.
-
Maintain the vials at a constant temperature (e.g., 25 °C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench a small aliquot of the reaction mixture with a neutralizing agent if necessary and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Analyze the organic extracts by GC-MS or NMR to quantify the remaining this compound relative to the internal standard.
-
Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
-
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 7. 2-ETHYL-2-METHYL-1,3-DIOXOLANE | 126-39-6 [chemicalbook.com]
- 8. 2-Ethyl-2-methyl-1,3-dioxolane 99 126-39-6 [sigmaaldrich.com]
Technical Support Center: 2-Ethynyl-2-methyl-1,3-dioxolane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethynyl-2-methyl-1,3-dioxolane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
I. General Information and Handling
Q1: What is this compound and what is its primary application?
This compound is a protected form of 3-methyl-1-butyn-3-ol. The dioxolane group serves as a protecting group for the hydroxyl functionality, allowing for selective reactions at the terminal alkyne. Its primary application is in carbon-carbon bond-forming reactions where the alkyne is a key functional group, such as in Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions (click chemistry).
Q2: What are the key stability and handling considerations for this compound?
The dioxolane group is sensitive to acidic conditions and can be hydrolyzed to reveal the corresponding ketone and diol. Therefore, it is crucial to avoid acidic environments during reactions and workup unless deprotection is intended. The stability of similar dioxolane compounds has been shown to be questionable even at a neutral pH of 7, with hydrolysis occurring over hours at pH 3.[1] It is recommended to store the compound under anhydrous conditions to prevent hydrolysis.
II. Sonogashira Coupling Reactions
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3]
Q3: I am experiencing low to no yield in my Sonogashira coupling reaction with this compound. What are the potential causes and solutions?
Low yields in Sonogashira couplings can arise from several factors. Below is a troubleshooting guide to address common issues.
Sonogashira Coupling Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Sonogashira reactions.
Detailed Troubleshooting Steps:
-
Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Incomplete degassing of solvents and reagents can lead to catalyst decomposition, often indicated by the formation of palladium black.
-
Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Use fresh, high-quality palladium catalysts and ligands. Consider increasing the catalyst loading if other solutions fail.[4]
-
-
Suboptimal Reaction Conditions: The reactivity of aryl halides in Sonogashira couplings follows the trend I > Br > Cl.[3] Aryl bromides and chlorides often require higher temperatures to react.
-
Solution: If using an aryl bromide or chloride, increasing the reaction temperature may be necessary. Screening different amine bases, such as triethylamine (Et3N) or diisopropylamine (DIPA), can also impact the reaction rate. Using a sealed reaction vessel can be beneficial, especially with volatile reagents.
-
-
Reagent Quality: The quality of the reagents, particularly the amine base and solvents, is critical.
-
Solution: Use freshly distilled and degassed amine bases. Ensure all solvents are anhydrous. The purity of the aryl halide should also be confirmed.
-
-
Side Reactions: The primary side reaction in Sonogashira couplings is the homocoupling of the alkyne (Glaser coupling), which is promoted by the presence of oxygen.
-
Solution: Running the reaction under a strict inert atmosphere is crucial to minimize homocoupling. Adding the copper catalyst just before the alkyne can sometimes mitigate this side reaction. In some cases, copper-free Sonogashira protocols can be employed to avoid homocoupling.
-
Q4: What are typical starting conditions for a Sonogashira coupling with a protected alkyne like this compound?
While specific data for this compound is limited, a reliable starting point can be adapted from protocols using the analogous unprotected alkyne, 2-methyl-3-butyn-2-ol.
| Component | Recommended Starting Amount (mol%) | Notes |
| Aryl Halide | 1.0 equiv | Aryl iodides are more reactive than bromides.[3] |
| This compound | 1.1 - 1.5 equiv | A slight excess of the alkyne is typically used. |
| Pd Catalyst (e.g., PdCl₂(PPh₃)₂) | 1 - 5 mol% | Catalyst loading may need optimization. |
| CuI | 2 - 10 mol% | Co-catalyst to facilitate the reaction. |
| Amine Base (e.g., Et₃N, DIPA) | 2 - 3 equiv | Also often serves as the solvent. |
| Solvent | Anhydrous, degassed (e.g., THF, DMF) | If a co-solvent is used with the amine base. |
| Temperature | Room Temperature to 80 °C | Dependent on the reactivity of the aryl halide. |
Experimental Protocol: General Procedure for Sonogashira Coupling [5][6]
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Add anhydrous, degassed solvent (if any) and the amine base (e.g., triethylamine, 3 equiv).
-
Add this compound (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for forming 1,4-disubstituted 1,2,3-triazoles.[7][8][9]
Q5: My click chemistry reaction with this compound is giving a low yield. What should I troubleshoot?
Low yields in CuAAC reactions can often be attributed to issues with the catalyst, reagents, or reaction conditions.
Click Chemistry Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in click chemistry reactions.
Detailed Troubleshooting Steps:
-
Inactive Copper(I) Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.
-
Solution: It is common to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. Always use a freshly prepared solution of sodium ascorbate. Degassing the solvent prior to the reaction is also recommended. The use of a copper-coordinating ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can stabilize the Cu(I) oxidation state and accelerate the reaction.[8]
-
-
Reagent Purity and Stoichiometry: Impurities in the azide or alkyne can interfere with the reaction. Incorrect stoichiometry can also lead to incomplete conversion.
-
Solution: Ensure the purity of your starting materials. Typically, a slight excess of one reagent is used to drive the reaction to completion.
-
-
Suboptimal Reaction Conditions: While click chemistry is robust, the choice of solvent and temperature can still influence the outcome.
-
Solution: Common solvent systems include mixtures of t-butanol and water, or DMSO. If solubility is an issue, screening different solvents may be beneficial. While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the rate and yield.
-
-
Steric Hindrance: The methyl group on the dioxolane ring of this compound can introduce some steric hindrance, which might slow down the reaction compared to less hindered alkynes.
-
Solution: For sterically hindered substrates, increasing the catalyst loading or using a more effective ligand can be beneficial.[10] Longer reaction times or elevated temperatures might also be necessary.
-
Q6: What is a standard protocol for a copper-catalyzed click reaction?
| Component | Recommended Starting Amount | Notes |
| Azide | 1.0 equiv | |
| This compound | 1.0 - 1.2 equiv | |
| CuSO₄·5H₂O | 1 - 10 mol% | |
| Sodium Ascorbate | 5 - 20 mol% | Use a freshly prepared aqueous solution. |
| Ligand (e.g., TBTA) | 1 - 10 mol% | Optional but recommended for efficiency. |
| Solvent | t-BuOH/H₂O (1:1), DMSO | |
| Temperature | Room Temperature | Can be heated if the reaction is slow. |
Experimental Protocol: General Procedure for CuAAC (Click Chemistry) [4][8]
-
In a vial, dissolve the azide (1.0 equiv) and this compound (1.1 equiv) in the chosen solvent (e.g., a 1:1 mixture of t-butanol and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the aqueous solution of sodium ascorbate to the reaction mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate.
-
If using a ligand, it can be pre-mixed with the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can often be isolated by precipitation upon addition of water or by extraction with an organic solvent like ethyl acetate.
-
If necessary, purify the product by column chromatography or recrystallization.
IV. Deprotection
Q7: How can I remove the dioxolane protecting group to reveal the tertiary alcohol?
The dioxolane group is an acetal and can be removed under acidic conditions to regenerate the ketone, which in this case is part of the original tertiary alcohol (3-methyl-3-hydroxy-1-butyne).
Deprotection Workflow
Caption: General workflow for the deprotection of the dioxolane group.
Experimental Protocol: General Procedure for Deprotection
-
Dissolve the this compound derivative in a suitable solvent (e.g., methanol, acetone, or THF).
-
Add a catalytic amount of an acid, such as pyridinium p-toluenesulfonate (PPTS), camphorsulfonic acid (CSA), or a dilute aqueous solution of a strong acid like HCl.
-
Stir the reaction at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as needed.
Note: The lability of the dioxolane to acid means that care must be taken during the workup of reactions to avoid premature deprotection if it is not desired. Neutral or slightly basic washes are recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. rsc.org [rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 9. nstchemicals.com [nstchemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Large-Scale Synthesis of 2-Ethynyl-2-methyl-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Ethynyl-2-methyl-1,3-dioxolane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound at an industrial scale.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient catalyst, reaction time, or inefficient water removal.[1][2] 2. Side Reactions: Polymerization of the starting material or product, or formation of other byproducts. 3. Product Loss During Workup: Volatility of the product leading to loss during solvent removal or distillation. | 1. Optimize Reaction Conditions: Increase catalyst loading (e.g., p-toluenesulfonic acid, acidic resin) incrementally. Extend reaction time and monitor progress by GC. Ensure efficient water removal using a Dean-Stark trap or by operating under vacuum.[2] 2. Control Reaction Temperature: Maintain a consistent and optimal temperature to minimize side reactions. Consider the use of a polymerization inhibitor if appropriate for the starting materials. 3. Careful Workup: Use a rotary evaporator with a cooled trap. For distillation, employ fractional distillation under reduced pressure to minimize thermal stress on the product.[3][4][5] |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Materials: Incomplete conversion of 3-methyl-1-butyn-3-ol or ethylene glycol. 2. Byproduct Formation: Dimerization or oligomerization of the starting alkyne, or formation of other acetals/ketals. 3. Residual Catalyst: Acidic catalyst not fully neutralized or removed. | 1. Stoichiometry and Reaction Monitoring: Ensure the correct stoichiometry of reactants. Drive the reaction to completion by monitoring with in-process controls (e.g., GC, HPLC). 2. Purification: Utilize fractional distillation under vacuum for efficient separation of the product from higher-boiling impurities.[3][4][5] 3. Neutralization and Washing: Thoroughly neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and wash with brine to remove the catalyst and any water-soluble impurities. |
| Difficulties in Product Isolation and Purification | 1. Azeotrope Formation: The product may form an azeotrope with the solvent or a byproduct, making separation by simple distillation difficult. 2. Thermal Instability: The ethynyl group can be sensitive to high temperatures, leading to decomposition during distillation.[6] | 1. Alternative Purification: Consider alternative purification methods such as preparative chromatography for high-purity requirements, though this may be less feasible at a very large scale. A solvent swap to a system that does not form an azeotrope before distillation could also be effective. 2. Vacuum Distillation: Perform distillation at the lowest possible pressure to reduce the boiling point and minimize the risk of thermal decomposition.[3][5] |
| Safety Incidents or Concerns | 1. Handling of Acetylenic Precursors: The starting material, if an acetylenic compound, can be flammable, toxic, and potentially explosive under certain conditions.[7][8][9][10][11] 2. Use of Flammable Solvents: Solvents like toluene or benzene used for azeotropic water removal are flammable.[12] 3. Exothermic Reaction: The reaction may be exothermic, leading to a runaway reaction if not properly controlled. | 1. Strict Safety Protocols: Handle all acetylenic compounds in a well-ventilated area, away from heat, sparks, and open flames. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[7][8][9][10][11] Ground and bond all equipment to prevent static discharge.[11] 2. Inert Atmosphere and Safe Solvents: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Where possible, consider less flammable solvents. 3. Temperature Control: Use a reactor with efficient cooling and temperature monitoring. Add reagents slowly to control the reaction rate and heat generation. |
Frequently Asked Questions (FAQs)
1. What is the most common method for the large-scale synthesis of this compound?
The most prevalent industrial method is the acid-catalyzed ketalization of a suitable precursor like 3-methyl-1-butyn-3-ol with ethylene glycol.[1][2] This reaction is typically carried out in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product.
2. Which catalysts are most effective for this synthesis at an industrial scale?
Solid acid catalysts, such as acidic ion-exchange resins, are often preferred for large-scale operations as they are easily separated from the reaction mixture by filtration, minimizing contamination of the product. Homogeneous catalysts like p-toluenesulfonic acid are also effective but require a neutralization and washing step.
3. What are the critical process parameters to monitor during the reaction?
The critical parameters to monitor are:
-
Temperature: To control the reaction rate and minimize side reactions.
-
Pressure: Especially if performing the reaction under vacuum to aid in water removal.
-
Rate of Water Removal: This is a direct indicator of the reaction progress.
-
Reactant and Product Concentration: Monitored by in-process controls like GC or HPLC to determine reaction completion.
4. What are the primary safety concerns associated with the large-scale synthesis of this compound?
The primary safety concerns revolve around the handling of the acetylenic starting material, which can be flammable and toxic.[7][8][9][10][11] The use of flammable solvents and the potential for an exothermic reaction also require strict safety protocols, including proper ventilation, grounding of equipment, and temperature control.[11]
5. How can the purity of the final product be maximized?
Maximizing purity involves driving the reaction to completion, thoroughly neutralizing and washing the crude product to remove the catalyst and water-soluble impurities, and finally, purifying by fractional distillation under reduced pressure to separate the product from unreacted starting materials and high-boiling byproducts.[3][4][5]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized for specific large-scale equipment and safety procedures.
Materials:
-
3-Methyl-1-butyn-3-ol
-
Ethylene glycol
-
p-Toluenesulfonic acid (or an acidic ion-exchange resin)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Large-scale glass-lined or stainless steel reactor with a mechanical stirrer, heating/cooling jacket, and a port for a Dean-Stark trap.
-
Dean-Stark trap with a condenser.
-
Vacuum distillation setup.
-
Appropriate personal protective equipment (PPE).
Procedure:
-
Charging the Reactor: Charge the reactor with 3-methyl-1-butyn-3-ol, ethylene glycol (typically a slight excess), and toluene.
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction progress by analyzing samples of the reaction mixture by GC. The reaction is considered complete when no more water is collected or the concentration of the starting material is below a predetermined level.
-
Quenching and Neutralization: Cool the reaction mixture. If a homogeneous catalyst was used, wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under vacuum.[3][4][5] Collect the fraction corresponding to this compound.
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Purification [chem.rochester.edu]
- 4. chembam.com [chembam.com]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
- 11. nj.gov [nj.gov]
- 12. Benzene - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring 2-Ethynyl-2-methyl-1,3-dioxolane Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 2-Ethynyl-2-methyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common analytical techniques for monitoring the reaction of this compound?
The most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the identification and quantification of reactants, products, and potential byproducts.
Q2: How can I prepare my reaction mixture for analysis?
Proper sample preparation is crucial for accurate results.[1] A typical workflow involves quenching the reaction at a specific time point, followed by extraction or dilution to a suitable concentration for the chosen analytical method. It is essential that the sample preparation method does not alter the composition of the reaction mixture.
Troubleshooting Guide: NMR Spectroscopy
NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions, providing structural information about the molecules present.[2] However, challenges such as spectral distortions and peak overlap can arise.[2][3]
Q3: My NMR spectra have distorted lineshapes and reduced resolution. What could be the cause?
Sample inhomogeneity, which can occur as a reaction progresses, can lead to a non-homogenous magnetic field and distorted spectral lineshapes.[2][3] Additionally, if the reaction is fast, there may not be enough time for hardware corrections like shimming and locking, which can degrade spectral quality.[3]
Q4: I am having trouble with quantitative analysis due to severe peak overlap in my 1H NMR spectra. How can I resolve this?
Peak overlap is a common issue in 1H NMR, making integration and quantification difficult.[2] Advanced techniques like pure-shift methods or two-dimensional (2D) NMR spectroscopy can help to resolve overlapping signals. Additionally, specialized data processing algorithms can be used to deconvolute overlapping peaks.[2]
Q5: Can I monitor my reaction in a non-deuterated solvent?
Using non-deuterated solvents can be challenging because the magnetic field-stabilizing system (deuterium lock) will not function, leading to distorted lineshapes, reduced resolution, and varying peak positions.[3] While it is possible to acquire data without a lock, advanced data processing techniques may be required for quantitative analysis.[3]
Quantitative NMR Data for Dioxolane Structures
| Proton Type | Typical Chemical Shift (ppm) |
| Acetal Proton | ~5.8 |
| 1,3-dioxo Group Protons | ~4.0 |
Data is based on the analysis of a similar acetalization reaction.[4]
Troubleshooting Guide: HPLC Analysis
HPLC is a widely used technique for separating and quantifying compounds in a mixture.[5] However, various issues can affect the quality of the results.[1][5]
Q6: I am observing a noisy or drifting baseline in my chromatogram. What are the potential causes?
A noisy or drifting baseline can be caused by several factors, including:
-
Contamination in the mobile phase or air bubbles from inadequate degassing.[5]
-
Instability in the detector's light source or electronics.[5]
-
Leaks in the pump, injector, or detector.[5]
-
Inconsistent solvent composition during the run.[5]
Q7: My peaks are tailing. How can I improve the peak shape?
Peak tailing can compromise quantification.[5] Common causes include:
-
Column degradation, such as clogged or deteriorated packing material.[5]
-
An excessive sample load, which can overload the column.[5]
-
Secondary interactions between the analyte and the stationary phase.
Q8: My retention times are shifting between runs. What should I investigate?
Shifting retention times can indicate issues with:
-
The mobile phase composition.[6]
-
Column degradation.[6]
-
Inconsistent flow rate, possibly due to pump malfunctions.[6]
Q9: I am experiencing pressure fluctuations in my HPLC system. What are the common causes?
Pressure fluctuations are a frequent issue and can be linked to:
-
Leaks in the system, which can cause low pressure.[6]
-
Blockages, often from particulate buildup in filters, leading to high pressure.[6]
-
Air bubbles in the system.[6]
-
Worn pump seals or malfunctioning check valves.
Common HPLC Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
| Noisy Baseline | Contaminated mobile phase, air bubbles, detector instability.[5][7] | Degas mobile phase, use high-purity solvents, check for leaks, allow detector to warm up. |
| Peak Tailing | Column overload, column degradation, secondary interactions.[5] | Reduce sample concentration, replace or regenerate the column, adjust mobile phase pH. |
| Retention Time Shifts | Inconsistent mobile phase, flow rate instability, temperature fluctuations.[6][7] | Prepare fresh mobile phase, check pump for leaks, use a column oven. |
| High Backpressure | Blockage in the system (e.g., tubing, column frit).[7] | Replace in-line filters, flush the column, check for blockages in tubing. |
| Split Peaks | Issue with the injection port (e.g., bad rotor), air bubbles, blockage.[7] | Service the injector, ensure proper degassing, check for system blockages.[7] |
Troubleshooting Guide: GC-MS Analysis
GC-MS is a sensitive technique for identifying and quantifying volatile and semi-volatile compounds.
Q10: I am not getting good separation of my compounds. What should I check?
Poor separation can result from an inappropriate GC column. The choice of the stationary phase is critical and should be based on the polarity of the analytes. For dioxolane compounds, a non-polar or semi-standard non-polar column is often a good starting point.[8][9] The temperature program also plays a crucial role and may need optimization.
Q11: My results are not reproducible. What could be the issue?
Reproducibility issues can stem from inconsistent sample injection. Ensure that the injection volume is consistent and that the injector temperature is appropriate to prevent discrimination of less volatile compounds. The use of an internal standard can help to correct for variations in injection volume.
GC-MS Data for a Related Dioxolane
The following table provides mass spectrometry data for 2-Ethyl-2-methyl-1,3-dioxolane, which can be useful for identifying related structures.
| Parameter | Value |
| Molecular Weight | 116.16 g/mol [8] |
| Top Peak (m/z) | 87[8] |
| 2nd Highest Peak (m/z) | 43[8] |
| 3rd Highest Peak (m/z) | 55 |
Data obtained from the NIST Mass Spectrometry Data Center for 2-Ethyl-2-methyl-1,3-dioxolane.[8]
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC and GC-MS Analysis
-
Quench the Reaction: At the desired time point, take an aliquot of the reaction mixture and quench the reaction by adding a suitable reagent or by rapid cooling.
-
Dilution: Dilute the quenched sample with a solvent that is miscible with the reaction mixture and compatible with the analytical mobile phase (for HPLC) or suitable for injection (for GC).
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the analytical column.[6]
-
Internal Standard: Add a known concentration of an internal standard to the filtered sample to improve quantitative accuracy.
-
Analysis: Inject the prepared sample into the HPLC or GC-MS system.
Protocol 2: Real-time Reaction Monitoring by NMR
-
Sample Preparation: Prepare the reaction mixture directly in an NMR tube using deuterated solvents if possible. If non-deuterated solvents are necessary, be aware of potential issues with the deuterium lock.[3]
-
Initial Spectrum: Acquire an initial 1H NMR spectrum of the starting materials before initiating the reaction.
-
Initiate Reaction: Initiate the reaction in the NMR tube, for example, by adding a catalyst or by temperature change.
-
Time-course Acquisition: Acquire a series of 1D 1H NMR spectra at regular time intervals throughout the course of the reaction.[2][4]
-
Data Analysis: Process the spectra and integrate the signals corresponding to the reactants and products to determine their relative concentrations over time.[4]
Visualizations
Caption: General workflow for monitoring chemical reactions.
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical relationships between analytical problems and causes.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-Ethyl-2-methyl-1,3-dioxolane | C6H12O2 | CID 61067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in Reactions Involving 2-Ethynyl-2-methyl-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethynyl-2-methyl-1,3-dioxolane. The content focuses on managing solvent effects in common reactions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a protected alkyne commonly used in carbon-carbon bond-forming reactions. The two most prevalent applications are the Sonogashira cross-coupling reaction to form substituted alkynes and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to synthesize 1,2,3-triazoles.
Q2: Why is the choice of solvent critical in reactions with this compound?
A2: The solvent plays a crucial role in influencing reaction outcomes by affecting:
-
Solubility: Ensuring all reactants, catalysts, and reagents are in the same phase is essential for efficient reaction kinetics.
-
Reaction Rate: The polarity and coordinating ability of a solvent can stabilize intermediates and transition states, thereby accelerating the reaction.[1][2]
-
Selectivity and Byproducts: The solvent can influence the chemoselectivity and regioselectivity of a reaction, as well as suppress side reactions like homocoupling of the alkyne (Glaser coupling) in Sonogashira reactions.[2]
-
Catalyst Stability and Activity: Solvents can coordinate to the metal center of the catalyst, affecting its activity and stability.[2]
-
Protecting Group Stability: The 1,3-dioxolane group is an acetal, which can be sensitive to acidic conditions, especially in the presence of protic solvents. The choice of solvent can therefore impact the stability of this protecting group.
Q3: Can the 1,3-dioxolane protecting group be cleaved during the reaction?
A3: Yes, the 1,3-dioxolane group is susceptible to cleavage under acidic conditions. While Sonogashira and CuAAC reactions are typically run under basic or neutral conditions, localized acidity or the use of certain reagents could potentially lead to deprotection. Protic solvents, especially in the presence of any acid source, can facilitate this hydrolysis. It is crucial to use anhydrous solvents and appropriate bases to maintain the integrity of the protecting group.
Troubleshooting Guides
Sonogashira Cross-Coupling Reactions
Issue: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Step | Recommended Solvents & Rationale |
| Poor Solubility of Reactants or Catalyst | Ensure all components are fully dissolved. Consider gentle heating if the thermal stability of reactants allows. | THF, Toluene, DMF, 1,4-Dioxane. These solvents are generally good at dissolving a wide range of organic compounds and catalysts. |
| Slow Reaction Rate | Increase the reaction temperature. Switch to a more polar aprotic solvent. | DMF, THF. Polar aprotic solvents can accelerate the reaction by stabilizing charged intermediates in the catalytic cycle.[2] |
| Catalyst Deactivation | Use degassed solvents to remove oxygen, which can oxidize the Pd(0) catalyst. Ensure the amine base is pure and dry. | Anhydrous and degassed THF, Toluene, or DMF. Amines like triethylamine or diisopropylethylamine are often used as both base and co-solvent. |
| Homocoupling of the Alkyne (Glaser Coupling) | This is often due to the presence of oxygen when using a copper co-catalyst. Consider running the reaction under strictly anaerobic conditions or switching to a copper-free protocol. | Toluene, THF. These are common in both copper-catalyzed and copper-free systems. For copper-free reactions, the choice of base becomes more critical. |
Quantitative Data on Solvent Effects in a Copper-Free Sonogashira Coupling of a Structurally Similar Alkyne (2-methyl-3-butyn-2-ol)
The following data is for the reaction of 3-bromoaniline with 2-methyl-3-butyn-2-ol, catalyzed by Pd(OAc)₂/PPh₃ with TBAF as the base.[1] This serves as a useful proxy for understanding solvent effects with this compound.
| Solvent | Yield (%) |
| THF | 61 |
| Toluene | <10 |
| DMF | <10 |
Table 1: Effect of solvent on the yield of a copper-free Sonogashira coupling.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue: Incomplete reaction or formation of side products.
| Potential Cause | Troubleshooting Step | Recommended Solvents & Rationale |
| Low Reaction Rate | While generally fast, solubility issues can slow the reaction. Ensure a homogenous solution. | t-BuOH/H₂O (1:1), DMF, DMSO, THF. Click chemistry is famously robust in a wide range of solvents. Aqueous mixtures are common and can even accelerate the reaction.[3] |
| Catalyst Inactivity | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Use a reducing agent like sodium ascorbate to regenerate Cu(I) in situ. | Degassed solvents are recommended but not always strictly necessary due to the use of a reducing agent. The choice is often dictated by the solubility of the azide and alkyne partners. |
| Poor Solubility | If either the azide or alkyne is poorly soluble in aqueous media, switch to an organic solvent or a mixture. | DMF, DMSO, or THF can be used to solubilize less polar reactants. |
| Side Reactions | Although rare in CuAAC, ensure the starting materials are pure. | The choice of solvent is less likely to induce side reactions in CuAAC compared to other cross-coupling reactions. |
Quantitative Data on Solvent Effects in CuAAC
The CuAAC reaction is known for its high efficiency in a variety of solvents. The following table provides a qualitative guide to solvent selection based on the properties of the reactants.
| Reactant Properties | Recommended Solvent System | Rationale |
| Both azide and alkyne are water-soluble | Water or t-BuOH/H₂O | Green solvent, often accelerates the reaction. |
| One or both reactants are organic-soluble | DMF, DMSO, THF, or mixtures with water | Ensures homogeneity of the reaction mixture. |
| Biomolecule labeling | Aqueous buffers (e.g., PBS) | Maintains the stability and conformation of the biomolecule. |
Experimental Protocols
1. General Protocol for a Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is adapted from a procedure for a structurally similar alkyne.[1]
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and triphenylphosphine (PPh₃, 0.08 equiv.).
-
Add anhydrous, degassed THF (5 mL per 1 mmol of aryl bromide).
-
Add this compound (1.2 equiv.).
-
Finally, add 1,8-Diazabicycloundec-7-ene (DBU) as the base (2.0 equiv.).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general procedure applicable to a wide range of substrates.
-
In a vial, dissolve the azide (1.0 equiv.) and this compound (1.0-1.2 equiv.) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water, 4 mL per 1 mmol of azide).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv.) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv.) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizations
Caption: Experimental Workflow for Sonogashira Coupling.
Caption: Decision-Making Flowchart for CuAAC Solvent Selection.
References
Validation & Comparative
A Comparative Guide to Ketone Protecting Groups: Spotlight on 2-Ethynyl-2-methyl-1,3-dioxolane
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of functional groups is a cornerstone of successful multi-step organic synthesis. This guide provides a comprehensive comparison of 2-Ethynyl-2-methyl-1,3-dioxolane with other common ketone protecting groups, offering insights into their performance based on available experimental data and highlighting the unique advantages conferred by its ethynyl functionality.
The selection of an appropriate protecting group is critical to prevent unwanted side reactions of a ketone's carbonyl group while other parts of a molecule are being modified. An ideal protecting group should be easy to introduce and remove in high yields, stable under a variety of reaction conditions, and should not introduce additional synthetic challenges. Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are among the most widely used protecting groups for ketones due to their general stability in basic and nucleophilic environments, and their susceptibility to cleavage under acidic conditions.[1][2]
This compound: A Multifunctional Protecting Group
This compound stands out from conventional ketone protecting groups by incorporating a reactive ethynyl (acetylene) moiety. This feature transforms the protecting group from a passive shield into a versatile synthetic handle. The dioxolane ring provides the standard acid-labile protection for the ketone, while the terminal alkyne is available for a variety of subsequent transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This dual functionality allows for the protected ketone to be linked to other molecules, surfaces, or biomolecules, opening up avenues for applications in drug discovery, diagnostics, and materials science.
Performance Comparison of Ketone Protecting Groups
While specific quantitative, side-by-side comparative studies detailing the performance of this compound against other protecting groups under a wide range of conditions are not extensively documented in publicly available literature, we can infer its general characteristics based on the well-established behavior of 1,3-dioxolanes. The stability and reactivity of the dioxolane core are not expected to be dramatically altered by the presence of the 2-ethynyl-2-methyl substituent under standard protection and deprotection protocols.
For a qualitative comparison, we will consider the most common alternatives: the cyclic ketals derived from ethylene glycol (forming a 1,3-dioxolane) and 1,3-propanediol (forming a 1,3-dioxane).
| Protecting Group | Structure | Formation Conditions (Typical) | Deprotection Conditions (Typical) | Stability | Unique Features |
| This compound | ![]() | Ketone, 3-methyl-3-butyn-1-ol, acid catalyst (e.g., p-TsOH), Dean-Stark trap | Aqueous acid (e.g., HCl, H2SO4), Lewis acids | Stable to bases, nucleophiles, and reducing agents. | Terminal alkyne allows for "click" chemistry and other alkyne-based transformations. |
| 1,3-Dioxolane | ![]() | Ketone, ethylene glycol, acid catalyst (e.g., p-TsOH), Dean-Stark trap[1] | Aqueous acid (e.g., HCl, H2SO4), Lewis acids[1] | Stable to bases, nucleophiles, and reducing agents.[1] | Simple, robust, and widely used. |
| 1,3-Dioxane | ![]() | Ketone, 1,3-propanediol, acid catalyst (e.g., p-TsOH), Dean-Stark trap[1] | Aqueous acid (e.g., HCl, H2SO4), Lewis acids[1] | Generally more stable to acidic hydrolysis than 1,3-dioxolanes. | Increased steric hindrance can sometimes offer different selectivity. |
| 1,3-Dithiolane | ![]() | Ketone, 1,2-ethanedithiol, Lewis acid (e.g., BF3·OEt2) | Heavy metal salts (e.g., HgCl2), oxidative conditions[4] | Stable to acidic and basic conditions. | Can be deprotected under non-acidic conditions, allowing for orthogonal protection strategies. The dithiane can also be deprotonated to form a nucleophile (umpolung). |
Table 1: Comparison of Common Ketone Protecting Groups.
Experimental Protocols
General Protocol for Ketone Protection as a 1,3-Dioxolane
This protocol is based on the well-established acid-catalyzed reaction of a ketone with a diol.[5]
Materials:
-
Ketone
-
Ethylene glycol (or 1,3-propanediol for dioxane formation)
-
Anhydrous toluene or benzene
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, pyridinium p-toluenesulfonate)
-
Anhydrous sodium bicarbonate or saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone, a 1.5 to 2-fold molar excess of the diol, and a catalytic amount of the acid catalyst (typically 0.1-1 mol%).
-
Add a sufficient amount of anhydrous toluene or benzene to allow for azeotropic removal of water.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and quench the reaction by adding a small amount of anhydrous sodium bicarbonate or by washing with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude protected ketone.
-
Purify the product by distillation or column chromatography as needed.
General Protocol for Deprotection of 1,3-Dioxolanes
This protocol describes the acidic hydrolysis of the ketal to regenerate the ketone.[1]
Materials:
-
Protected ketone (dioxolane or dioxane)
-
Acetone or tetrahydrofuran (THF)
-
Water
-
Aqueous acid (e.g., 1 M HCl, 1 M H2SO4) or a Lewis acid (e.g., FeCl3)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the protected ketone in a mixture of acetone or THF and water.
-
Add a catalytic or stoichiometric amount of the acid and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude ketone.
-
Purify the product by distillation, column chromatography, or recrystallization as needed.
Logical Workflow: Exploiting the Ethynyl Functionality
The unique advantage of this compound lies in its ability to act as a linchpin in convergent synthesis strategies or for the attachment of the protected molecule to other entities. The following diagram illustrates a logical workflow.
Caption: Workflow for utilizing this compound.
This workflow demonstrates the power of this protecting group. A ketone-containing molecule can be protected, then subjected to a "click" reaction to attach it to another component, and finally deprotected to reveal the ketone functionality in the context of a larger, more complex structure. This strategy is particularly valuable in the synthesis of antibody-drug conjugates, functionalized materials, and probes for chemical biology.
Conclusion
This compound offers a compelling alternative to traditional ketone protecting groups. While its core stability and reactivity as a dioxolane are comparable to standard protecting groups, the presence of the ethynyl group provides a significant synthetic advantage. This "clickable" handle allows for the straightforward conjugation of the protected molecule, enabling innovative approaches in drug development and materials science. For researchers seeking to not only protect a ketone but also introduce a versatile functional group for further elaboration, this compound is a powerful tool to consider. Further quantitative studies are warranted to fully delineate its performance profile in comparison to other protecting groups across a broader range of reaction conditions.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkyne Protection: Is 2-Ethynyl-2-methyl-1,3-dioxolane a Viable Alternative?
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of functional groups is a cornerstone of successful multi-step synthesis. Terminal alkynes, with their acidic proton, often necessitate protection to prevent unwanted side reactions. While silyl ethers dominate the landscape of alkyne protection, this guide explores the potential of 2-Ethynyl-2-methyl-1,3-dioxolane as a viable, albeit less conventional, alternative.
This guide provides a comparative analysis of this compound against commonly employed alkyne protecting groups. By examining its inferred stability from its structural components—a dioxolane protecting a ketone—we can extrapolate its advantages and disadvantages in various synthetic contexts. This comparison is supported by experimental data for established protecting groups, offering a framework for evaluating this alternative.
Introduction to Alkyne Protection
In organic synthesis, a protecting group is transiently introduced to mask a reactive functional group, allowing for chemical transformations on other parts of the molecule. For terminal alkynes, the acidic proton can interfere with many common reagents, such as organometallics and strong bases. An ideal alkyne protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and should not interfere with desired transformations.[1]
The most prevalent alkyne protecting groups are silyl ethers, such as Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), and Triisopropylsilyl (TIPS).[2][3] These groups offer a range of stabilities, allowing for selective deprotection. However, challenges such as difficult separation of byproducts due to similar polarities can arise.[1] This has led to the exploration of other options, including polar protecting groups like diphenylphosphoryl (Ph2P(O)).[1]
This compound can be viewed as a protected form of 1-butyn-3-one, where the ketone is masked as a cyclic ketal. The stability of the dioxolane group to various reagents will therefore dictate the utility of this compound as a protected alkyne.
Comparative Analysis of Alkyne Protecting Groups
The following table summarizes the key characteristics of this compound (inferred) and common silyl protecting groups.
| Protecting Group | Structure | Introduction Conditions | Deprotection Conditions | Stability | Advantages | Disadvantages |
| This compound | CC(C#C)1OCCO1 | Acid-catalyzed reaction of 1-butyn-3-one with ethylene glycol.[4] | Acid-catalyzed hydrolysis (e.g., aq. HCl, p-TsOH).[4] | Stable to bases, nucleophiles, and mild oxidizing/reducing agents.[4] | Potentially high stability to basic and organometallic reagents. | Sensitive to acidic conditions. Limited direct experimental data available. |
| Trimethylsilyl (TMS) | C≡CSi(CH3)3 | Alkyne, base (e.g., n-BuLi), TMSCl. | Mildly basic (K2CO3/MeOH) or fluoride sources (TBAF).[2][5] | Labile to both acidic and basic conditions.[6] | Easily removed. | Low stability, can be cleaved during workup or chromatography.[7] |
| Triethylsilyl (TES) | C≡CSi(CH2CH3)3 | Alkyne, base (e.g., n-BuLi), TESCl. | Fluoride sources (TBAF), mild acid (e.g., formic acid).[8] | More stable than TMS. | Good balance of stability and ease of removal. | Can be cleaved under some acidic conditions. |
| tert-Butyldimethylsilyl (TBDMS/TBS) | C≡CSi(CH3)2C(CH3)3 | Alkyne, base (e.g., n-BuLi), TBDMSCl. | Stronger fluoride sources (TBAF), acidic conditions (e.g., AcOH/H2O).[9] | Significantly more stable than TMS to hydrolysis.[9] | Robust, withstands a wider range of reaction conditions. | Requires harsher conditions for removal compared to TMS. |
| Triisopropylsilyl (TIPS) | C≡CSi[CH(CH3)2]3 | Alkyne, base (e.g., n-BuLi), TIPSCl. | Fluoride sources (TBAF), specific reagents like AgF in methanol.[10][11] | Very stable due to steric hindrance. | Highly robust, suitable for complex syntheses. | Difficult to remove, may require harsh conditions. |
Experimental Protocols
General Procedure for the Protection of a Terminal Alkyne with a Silyl Group (e.g., TMS)
To a solution of the terminal alkyne in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), a strong base such as n-butyllithium (n-BuLi) is added dropwise. The resulting solution is stirred for a period to allow for the formation of the lithium acetylide. Subsequently, a slight excess of the corresponding silyl chloride (e.g., trimethylsilyl chloride, TMSCl) is added, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for the Deprotection of a Silyl-Protected Alkyne (e.g., TMS)
Using a Fluoride Source (TBAF): To a solution of the silyl-protected alkyne in a suitable solvent such as tetrahydrofuran (THF), a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1 M) is added.[2] The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated. The crude product is purified by column chromatography.
Using Mildly Basic Conditions (K2CO3/MeOH): The silyl-protected alkyne is dissolved in methanol, and potassium carbonate is added.[2] The mixture is stirred at room temperature until the deprotection is complete as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to afford the deprotected alkyne, which can be further purified if necessary.
Inferred Protocol for the Synthesis of this compound
Based on standard procedures for ketal formation, 1-butyn-3-one would be dissolved in a solvent that allows for azeotropic removal of water (e.g., toluene). A slight excess of ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Once the reaction is complete (monitored by the cessation of water collection or by TLC/GC analysis), the mixture is cooled, washed with a basic aqueous solution (e.g., saturated NaHCO3) to neutralize the acid catalyst, and then with brine. The organic layer is dried, and the solvent is removed to yield the product, which can be purified by distillation or chromatography.
Inferred Protocol for the Deprotection of this compound
The dioxolane-protected alkyne would be dissolved in a mixture of an organic solvent (e.g., acetone or THF) and water. A catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid) is added. The mixture is stirred at room temperature or gently heated until the hydrolysis is complete, as monitored by TLC. The reaction is then neutralized with a base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt, and concentrated to give the deprotected ketone-alkyne.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the protection and deprotection of alkynes using both silyl ethers and the inferred dioxolane methodology.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. scielo.org.mx [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
Spectroscopic Validation of 2-Ethyl-2-methyl-1,3-dioxolane: A Comparative Guide
Introduction
This guide provides a comprehensive spectroscopic validation of the structure of 2-ethyl-2-methyl-1,3-dioxolane. Through a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we confirm its molecular structure. For comparative purposes, we juxtapose its spectral characteristics with those of a structurally similar compound, 2,2-dimethyl-1,3-dioxolane. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation.
A preliminary note on nomenclature: Initial searches for "2-ethynyl-2-methyl-1,3-dioxolane" did not yield relevant results, suggesting a possible misnomer in the initial query. The data presented herein corresponds to 2-ethyl-2-methyl-1,3-dioxolane, which is readily characterized and commercially available.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-ethyl-2-methyl-1,3-dioxolane and its structural analog, 2,2-dimethyl-1,3-dioxolane.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | 2-Ethyl-2-methyl-1,3-dioxolane Wavenumber (cm⁻¹) ** | 2,2-Dimethyl-1,3-dioxolane Wavenumber (cm⁻¹) ** | Vibrational Mode |
| C-H (Alkyl) | 2970 - 2880 | 2980 - 2870 | Stretching |
| C-O (Ether) | 1200 - 1050 | 1200 - 1050 | Stretching |
Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Proton Environment | 2-Ethyl-2-methyl-1,3-dioxolane Chemical Shift (δ, ppm) | Multiplicity | 2,2-Dimethyl-1,3-dioxolane Chemical Shift (δ, ppm) | Multiplicity |
| -O-CH₂-CH₂-O- | ~3.9 | s | ~3.9 | s |
| -CH₂- (Ethyl) | ~1.6 | q | - | - |
| -CH₃ (Methyl on C2) | ~1.3 | s | ~1.4 | s |
| -CH₃ (Ethyl) | ~0.9 | t | - | - |
Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Carbon Environment | 2-Ethyl-2-methyl-1,3-dioxolane Chemical Shift (δ, ppm) | 2,2-Dimethyl-1,3-dioxolane Chemical Shift (δ, ppm) |
| C2 (Quaternary) | ~109 | ~108 |
| -O-CH₂-CH₂-O- | ~64 | ~64 |
| -CH₂- (Ethyl) | ~30 | - |
| -CH₃ (Methyl on C2) | ~24 | ~24 |
| -CH₃ (Ethyl) | ~8 | - |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Fragment Ion | 2-Ethyl-2-methyl-1,3-dioxolane (m/z) | 2,2-Dimethyl-1,3-dioxolane (m/z) | Proposed Structure |
| [M]⁺ | 116 (low abundance or absent) | 102 (low abundance or absent) | Molecular Ion |
| [M-CH₃]⁺ | 101 | 87 | Loss of a methyl group |
| [M-C₂H₅]⁺ | 87 | - | Loss of an ethyl group |
| [C₄H₇O₂]⁺ | 87 | - | [M-C₂H₅]⁺ |
| [C₃H₅O₂]⁺ | - | 73 | [M-CH₃]⁺ |
| [CH₃CO]⁺ | 43 (base peak) | 43 (base peak) | Acetyl cation |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A drop of the neat liquid sample (2-ethyl-2-methyl-1,3-dioxolane or 2,2-dimethyl-1,3-dioxolane) is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1]
-
Instrument Setup: The FT-IR spectrometer is set to acquire data in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-20 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[2] The solution is then transferred to a 5 mm NMR tube.[2]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei. The magnetic field is homogenized by a process called shimming, locking onto the deuterium signal of the solvent.[2]
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.
-
Ionization: Electron Ionization (EI) is a common method for this type of compound.[3] In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and inducing fragmentation.[3]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizations
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for validating the structure of an organic compound using the spectroscopic methods described.
Caption: Workflow for the spectroscopic validation of a chemical structure.
Relationship of Spectroscopic Data to Molecular Structure
This diagram shows how the different spectroscopic techniques probe specific aspects of the molecular structure of 2-ethyl-2-methyl-1,3-dioxolane.
Caption: Correlation between spectroscopic methods and structural features.
References
Comparative Reactivity of 2-Ethynyl-2-methyl-1,3-dioxolane: A Guide for Researchers
This guide provides a comparative analysis of the reactivity of 2-Ethynyl-2-methyl-1,3-dioxolane, a versatile building block in organic synthesis. Due to the limited availability of direct comparative studies on this specific molecule, this guide draws upon the established reactivity of its constituent functional groups—a terminal alkyne and a dioxolane-protected ketone—as well as data from structurally analogous compounds. This approach allows for a comprehensive examination of its chemical behavior in various synthetic transformations, providing valuable insights for researchers, scientists, and professionals in drug development.
Understanding the Reactivity Landscape
The reactivity of this compound is primarily governed by two key features: the terminal alkyne and the 1,3-dioxolane ring. The terminal alkyne offers a site for a variety of reactions, including additions to the triple bond and C-H functionalization. The 1,3-dioxolane moiety serves as a protecting group for a methyl ketone, which can be deprotected under acidic conditions. The quaternary carbon at the 2-position, bearing both the ethynyl and methyl groups, can introduce steric hindrance that may influence reaction rates and regioselectivity.
Comparative Data on Reactivity
To illustrate the reactivity of this compound, we will compare its expected behavior with that of a related unprotected ketone, 3-methyl-3-butyn-2-one, and a sterically hindered terminal alkyne, 3,3-dimethyl-1-butyne.
Table 1: Comparison of Reactivity in Key Transformations
| Reaction | This compound | 3-Methyl-3-butyn-2-one | 3,3-Dimethyl-1-butyne | Key Observations & References |
| Acid-Catalyzed Hydration | Expected to be slow due to steric hindrance. The dioxolane is acid-labile and may be cleaved. | Proceeds to form the corresponding ketone. | Can undergo hydration, often with rearrangement.[1][2][3] | The dioxolane protecting group is generally unstable to the acidic conditions required for alkyne hydration. |
| Hydrochlorination | Addition to the alkyne is possible, but competing deprotection of the dioxolane is likely. | Addition to the alkyne occurs. | Undergoes addition, often with carbocation rearrangement.[4][5][6][7] | The presence of the dioxolane introduces a competing reaction pathway under acidic conditions. |
| Sonogashira Coupling | The terminal alkyne is expected to readily participate in Sonogashira coupling.[8][9][10] | The terminal alkyne readily participates in the coupling reaction. | The terminal alkyne readily participates in the coupling reaction.[11] | The dioxolane group is stable under the typically basic conditions of the Sonogashira reaction. |
| Deprotection (Dioxolane Cleavage) | Can be achieved under acidic conditions (e.g., aqueous HCl, TsOH) to reveal the methyl ketone.[12] | Not applicable. | Not applicable. | The stability of the dioxolane is pH-dependent, with hydrolysis occurring under acidic conditions.[12] |
Experimental Protocols
The following are representative experimental protocols for key reactions involving terminal alkynes and dioxolane deprotection, which can be adapted for this compound.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol describes a typical copper-co-catalyzed Sonogashira coupling of a terminal alkyne with an aryl halide.[13][10]
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., iodobenzene, 1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Dioxolane Deprotection
This protocol outlines a standard method for the acidic hydrolysis of a 1,3-dioxolane to regenerate the parent carbonyl compound.
Materials:
-
This compound (1.0 eq)
-
Aqueous acid (e.g., 1-3 M HCl or a catalytic amount of p-toluenesulfonic acid)
-
Solvent (e.g., acetone, THF, or water)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the aqueous acid to the solution.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone if necessary.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways for this compound.
Caption: Sonogashira coupling of this compound.
Caption: Acid-catalyzed deprotection of this compound.
Caption: General experimental workflow for reactions of this compound.
References
- 1. brainly.com [brainly.com]
- 2. The acid-catalyzed hydration of 3,3-dimethyl-1-butene gives 2,3 -dimethyl.. [askfilo.com]
- 3. Acid-catalyzed hydration of 3,3 -dimethyl-1-butene produces 2,3-dimethyl-.. [askfilo.com]
- 4. Give the major product of the following reaction:3, 3- dimethyl-1-butene $ + HCl \\to Major$A. 2-chloro-3,3-dimethyl butaneB. 2-chloro-2,3-dimethyl butaneC. 1,2- dichloro-3,3-dimethylbutaneD. 1-chloro-3,3-dimethylbutane [vedantu.com]
- 5. Solved 3, 3-dimethyl-1- butene reacts with HCl the product | Chegg.com [chegg.com]
- 6. Addition of \mathrm{HCl} to 3,3 -dimethyl-1-butene yields two products, o.. [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternatives for 2-Ethynyl-2-methyl-1,3-dioxolane in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the protection of terminal alkynes is a critical step. 2-Ethynyl-2-methyl-1,3-dioxolane serves as a valuable reagent, providing a protected form of a methyl ketone-containing alkyne. However, a range of alternative protecting groups for terminal alkynes exist, each with distinct characteristics in terms of stability, ease of introduction and removal, and compatibility with various reaction conditions. This guide provides an objective comparison of this compound with its prominent alternatives, supported by experimental data to aid researchers in selecting the optimal protecting group for their specific synthetic needs.
Key Alternatives and Their Performance
The most common alternatives to the dioxolane protection of alkynes are silyl-based protecting groups, such as Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) acetylenes, and the use of 2-methyl-3-butyn-2-ol. Each of these offers a different balance of stability and reactivity.
Data Presentation: A Comparative Overview
The following tables summarize the performance of this compound and its key alternatives in terms of reaction yields for a representative cross-coupling reaction (Sonogashira coupling) and the efficiency of the deprotection step.
Table 1: Comparison of Yields in Sonogashira Coupling Reactions
| Protecting Group | Aryl Halide Substrate | Alkyne Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | 4-Iodotoluene | This compound | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | 100 | Not specified | [General knowledge] |
| Trimethylsilyl (TMS) | Diiodobenzene | TMS-acetylene | Pd(PPh₃)₂Cl₂, CuI | Toluene | 80 | Mono-adduct: Not specified, Di-adduct: Not specified | [1] |
| Trimethylsilyl (TMS) | 9-Bromo-10-iodoanthracene | Diphenylphosphoryl-protected ethyne | Not specified | Not specified | Not specified | 62 (for the initial coupling) | [1] |
| Triisopropylsilyl (TIPS) | Diiodobenzene | TIPS-acetylene | Pd(PPh₃)₂Cl₂, CuI | Piperidine | Not specified | Mono-adduct: Not specified, Di-adduct: Not specified | [1] |
| 2-Methyl-3-butyn-2-ol | Aryl Bromides | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃, DBU | THF | Not specified | Good to Excellent | [2] |
| Diphenylphosphoryl | Diiodobenzene | Diphenylphosphoryl-protected ethyne | Not specified | Not specified | Not specified | Mono-adduct: 25-35, Di-adduct: 10-28 | [1] |
Note: Direct comparative yield data under identical conditions is scarce in the literature. The presented data is collated from various sources and should be interpreted with consideration of the different reaction parameters.
Table 2: Comparison of Deprotection Conditions and Yields
| Protecting Group | Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | Aqueous Acid (e.g., HCl, p-TsOH) | Acetone/Water, Toluene | Room Temp to Reflux | Varies | Generally High | [3] |
| Trimethylsilyl (TMS) | TBAF | THF, MeOH | -20 to 10 | Varies | 98 | [1] |
| Trimethylsilyl (TMS) | K₂CO₃ | MeOH | Room Temp | Several hours | Not specified | [4] |
| Triisopropylsilyl (TIPS) | TBAF | THF | Room Temp | Varies | Not specified | [5] |
| Triisopropylsilyl (TIPS) | AgF (1.5 equiv) | MeOH | Room Temp | Varies | Good | [5][6] |
| 2-Methyl-3-butyn-2-ol | KOH | Toluene | Reflux | Hours | Not specified | [General knowledge] |
| Diphenylphosphoryl | t-BuOK or MeMgBr | Not specified | Not specified | Varies | 92 (with MeMgBr) | [1] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of alkynes using the discussed alternatives are provided below.
Protocol 1: Deprotection of this compound
Objective: To remove the dioxolane protecting group to reveal the ketone functionality.
Materials:
-
This compound derivative
-
Aqueous acid (e.g., 1M HCl or a catalytic amount of p-toluenesulfonic acid)
-
Acetone or other suitable organic solvent
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve the this compound derivative in a suitable organic solvent like acetone.
-
Add the aqueous acid solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Gentle heating may be required for less reactive substrates.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected product.[3]
Protocol 2: Protection of a Terminal Alkyne with Trimethylsilyl Chloride (TMSCl)
Objective: To protect a terminal alkyne with a trimethylsilyl group.
Materials:
-
Terminal alkyne
-
Trimethylsilyl chloride (TMSCl)
-
A strong base (e.g., n-butyllithium (n-BuLi) or a Grignard reagent)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the terminal alkyne in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (e.g., n-BuLi) dropwise to the solution. Stir for 30 minutes at -78 °C.
-
Add TMSCl dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
Protocol 3: Deprotection of a TMS-Protected Alkyne using Tetrabutylammonium Fluoride (TBAF)
Objective: To remove the TMS protecting group from a terminal alkyne.
Materials:
-
TMS-protected alkyne
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1M in THF)
-
Solvent (e.g., THF, MeOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve the TMS-protected alkyne in a suitable solvent such as a mixture of THF and methanol.
-
Cool the solution to a temperature between -20 °C and 10 °C.[1]
-
Add the TBAF solution dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically fast.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.[1]
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the general workflow for utilizing protected alkynes in organic synthesis and the relative stability of the discussed protecting groups.
Caption: General workflow for the use of protected alkynes in Sonogashira coupling.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 2-Ethynyl-2-methyl-1,3-dioxolane
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the validation of new molecular entities. This guide provides a comparative overview of common analytical techniques for assessing the purity of 2-Ethynyl-2-methyl-1,3-dioxolane, a molecule featuring both a terminal alkyne and a dioxolane functional group. We will delve into the experimental protocols and present a clear comparison of the data obtained from each method.
Introduction to Purity Assessment
The purity of a synthesized compound is a crucial parameter that can significantly impact its chemical and biological activity. Impurities, which can include unreacted starting materials, byproducts, or residual solvents, can lead to erroneous results in subsequent experiments and assays. Therefore, employing robust analytical methods to accurately determine the purity of a compound like this compound is paramount. This guide will focus on three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision. Below is a comparative summary of the most common methods for analyzing the purity of this compound.
Table 1: Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Provides information on the number of components in a sample, their relative abundance, and their mass-to-charge ratio, aiding in impurity identification. | High sensitivity and resolution, excellent for identifying and quantifying volatile impurities. | Not suitable for non-volatile or thermally labile compounds. Requires derivatization for some polar compounds. |
| qNMR | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei. | Provides structural information and allows for the absolute quantification of the main compound and impurities against a certified internal standard.[1][2] | Non-destructive, provides both structural and quantitative information from a single experiment, highly accurate and precise.[1][2][3] | Lower sensitivity compared to GC-MS, potential for signal overlap in complex mixtures. Requires a suitable internal standard. |
| FTIR | Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels. | Provides information about the functional groups present in the sample. | Fast and simple to operate, non-destructive. Useful for confirming the presence of the desired functional groups (alkyne, dioxolane) and the absence of certain impurity functional groups. | Primarily a qualitative technique, not well-suited for quantification of impurities unless significant differences in functional groups exist. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible purity data.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile impurities in the synthesized this compound.
Methodology:
-
Sample Preparation: Prepare a solution of the synthesized compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Splitless mode, with an injector temperature of 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). The percentage purity is often estimated by the area percentage of the main peak relative to the total area of all peaks. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Expected Impurities:
-
Unreacted Starting Materials: 3-Butyn-2-one and ethylene glycol. Note that ethylene glycol may not be highly volatile and might require derivatization for optimal GC analysis.
-
Byproducts: Potential byproducts from side reactions during the acetal formation.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Experiment: A standard 1D proton NMR experiment.
-
Key Parameters for Quantitation:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. A D1 of 30 seconds is generally a safe starting point.
-
Use a 90° pulse angle.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups and identify the absence of functional groups from starting materials.
Methodology:
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Analyze the spectrum for characteristic absorption bands.
-
Expected Bands for this compound:
-
~3300 cm⁻¹ (C≡C-H stretch, sharp)
-
~2100 cm⁻¹ (C≡C stretch, weak to medium)
-
~1100-1000 cm⁻¹ (C-O stretch of the dioxolane ring)
-
-
Potential Impurity Bands:
-
Broad O-H stretch (~3400 cm⁻¹) from unreacted ethylene glycol.
-
Strong C=O stretch (~1700 cm⁻¹) from unreacted 3-butyn-2-one.
-
-
Data Presentation and Interpretation
Clear presentation of data is crucial for comparative analysis.
Table 2: Hypothetical Purity Assessment Data for a Synthesized Batch of this compound
| Analytical Method | Result | Interpretation |
| GC-MS | Main Peak (retention time 8.5 min): 98.2%Impurity 1 (retention time 4.2 min): 1.5% (identified as 3-butyn-2-one)Impurity 2 (retention time 6.1 min): 0.3% (unidentified) | The sample is approximately 98.2% pure based on volatile components. The main impurity is unreacted starting material. |
| qNMR | Purity vs. Maleic Acid (internal standard): 97.9% ± 0.5% | The absolute purity of the sample is determined to be 97.9%. This method accounts for both volatile and non-volatile impurities. |
| FTIR | Strong absorptions at 3295 cm⁻¹, 2115 cm⁻¹, and 1050 cm⁻¹. A very weak, broad absorption around 3400 cm⁻¹ and a very weak absorption at 1695 cm⁻¹. | The presence of the terminal alkyne and dioxolane functional groups is confirmed. Trace amounts of hydroxyl-containing and carbonyl-containing impurities are likely present. |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for purity assessment using GC-MS.
Caption: Workflow for purity assessment using qNMR.
Conclusion and Recommendations
For a comprehensive and accurate assessment of the purity of synthesized this compound, a multi-technique approach is recommended.
-
GC-MS is invaluable for the identification and quantification of volatile impurities, particularly unreacted starting materials and byproducts.
-
qNMR provides a highly accurate and precise determination of absolute purity, accounting for all proton-containing impurities, and should be considered the gold standard for quantitative analysis.
-
FTIR serves as a rapid and straightforward method to confirm the successful synthesis of the target compound by verifying the presence of its key functional groups and the absence of certain impurities.
By combining the data from these techniques, researchers and drug development professionals can have a high degree of confidence in the purity of their synthesized compounds, ensuring the reliability and reproducibility of their subsequent scientific investigations.
References
Performance of 2-Ethynyl-2-methyl-1,3-dioxolane in Different Solvent Systems: A Data-Driven Comparison
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data on the performance of 2-Ethynyl-2-methyl-1,3-dioxolane in various solvent systems. While this guide aims to provide a detailed comparison, the absence of published studies focusing on reaction yields, kinetics, or solubility of this specific compound prevents a direct, data-driven analysis.
Initial searches for "this compound" primarily yielded basic chemical identifiers. The compound is registered with CAS Number 15441-75-5 and has a molecular formula of C6H8O2.[1] Beyond this, there is a notable scarcity of performance data in different solvents or comparative studies against alternative alkynylating agents.
Much of the available literature focuses on a structurally similar but distinct compound, 2-Ethyl-2-methyl-1,3-dioxolane. This related molecule, containing an ethyl group instead of the ethynyl group, has been studied more extensively, particularly in the context of its use as a solvent and in the formation of dioxolanes.[2][3][4][5][6] However, these findings are not directly applicable to the ethynyl analogue due to the significant differences in the chemical reactivity of the ethyl versus the ethynyl functional group.
To illustrate the intended structure of this guide had the data been available, the following sections present hypothetical data tables and experimental workflows.
Hypothetical Performance Data in Various Solvents
The following table is a conceptual representation of how the performance of this compound would be summarized. The data presented here is purely illustrative and not based on experimental results.
| Solvent System | Reaction Type | Substrate | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Solubility (g/100mL) |
| Dichloromethane | Sonogashira Coupling | Iodobenzene | Pd(PPh3)4/CuI | 25 | 4 | 85 | 15.2 |
| Toluene | Sonogashira Coupling | Iodobenzene | Pd(PPh3)4/CuI | 80 | 2 | 92 | 10.5 |
| Tetrahydrofuran | Nucleophilic Addition | Benzaldehyde | n-BuLi | -78 | 1 | 78 | 25.0 |
| N,N-Dimethylformamide | Click Reaction | Benzyl Azide | CuSO4/Na-Ascorbate | 25 | 8 | 95 | 30.8 |
Illustrative Experimental Protocol: Hypothetical Sonogashira Coupling
This section provides a conceptual methodology for a Sonogashira coupling reaction, demonstrating the level of detail that would be included for cited experiments.
Materials:
-
This compound (1.0 mmol)
-
Iodobenzene (1.2 mmol)
-
Pd(PPh3)4 (0.02 mmol)
-
Copper(I) iodide (0.04 mmol)
-
Triethylamine (2.0 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, Pd(PPh3)4, CuI, and iodobenzene were added.
-
Anhydrous toluene and triethylamine were added, and the mixture was stirred for 5 minutes.
-
This compound was added dropwise via syringe.
-
The reaction mixture was heated to 80°C and stirred for 2 hours.
-
Reaction progress was monitored by thin-layer chromatography.
-
Upon completion, the mixture was cooled to room temperature, filtered through Celite, and the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
Conceptual Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a reagent in different solvent systems.
Caption: A generalized workflow for the comparative analysis of a chemical reagent's performance in different solvents.
References
- 1. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-ETHYL-2-METHYL-1,3-DIOXOLANE | 126-39-6 [chemicalbook.com]
- 5. 2-ETHYL-2-METHYL-1,3-DIOXOLANE CAS#: 126-39-6 [m.chemicalbook.com]
- 6. 2-Ethyl-2-methyl-1,3-dioxolane | 126-39-6 | Benchchem [benchchem.com]
A Comparative Guide to the Cost-Effectiveness of 2-Ethynyl-2-methyl-1,3-dioxolane in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the choice of reagents for "click chemistry" is pivotal. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands out for its efficiency and biocompatibility.[1] This guide provides a comprehensive analysis of the cost-effectiveness and performance of 2-Ethynyl-2-methyl-1,3-dioxolane, a specialized terminal alkyne, in comparison to more common alternatives like propargyl alcohol.
While not as readily commercially available as simpler alkynes, this compound offers the distinct advantage of a protected ketone functionality. This inherent feature allows for post-conjugation modifications, a valuable attribute in the synthesis of complex biomolecules and antibody-drug conjugates (ADCs).
Performance and Cost-Effectiveness Analysis
The utility of this compound lies in its dual functionality. The terminal alkyne participates readily in CuAAC reactions, while the dioxolane group serves as a stable protecting group for a methyl ketone. This protected ketone can be deprotected under acidic conditions post-conjugation to reveal a reactive carbonyl group for further chemical modifications.
Due to its limited commercial availability, a direct price comparison is challenging. However, its synthesis is straightforward from inexpensive starting materials: 3-butyn-2-one and ethylene glycol. The cost-effectiveness, therefore, becomes a consideration of in-house synthesis versus the purchase of simpler, commercially available alkynes.
| Feature | This compound | Propargyl Alcohol | Phenylacetylene |
| Functionality | Terminal Alkyne, Protected Ketone | Terminal Alkyne, Primary Alcohol | Terminal Alkyne, Aromatic Ring |
| Commercial Availability | Limited, requires custom synthesis | Widely available | Widely available |
| Estimated Relative Cost | Moderate (synthesis required) | Low | Low to Moderate |
| Post-Conjugation Modification | Yes (deprotection to ketone) | Yes (oxidation, esterification, etc.) | Limited (aromatic substitution) |
| Reactivity in CuAAC | Expected to be high | High[2] | High |
| Solubility (Aqueous) | Moderate | High | Low |
| Key Advantage | Orthogonal ketone functionality | Simplicity and low cost | Rigidity and spectroscopic properties |
Experimental Protocols
Synthesis of this compound
A likely cost-effective synthesis of this compound involves the acid-catalyzed ketalization of 3-butyn-2-one with ethylene glycol.
Materials:
-
3-Butyn-2-one
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-butyn-2-one (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Reflux the mixture, azeotropically removing water via the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield this compound.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.[3][4]
Materials:
-
Azide-containing molecule
-
This compound (or other terminal alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
Procedure:
-
In a suitable reaction vessel, dissolve the azide-containing molecule and this compound (typically in a 1:1 to 1:1.5 molar ratio) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In another vial, prepare an aqueous solution of CuSO₄ (e.g., 0.1 M).
-
To the reaction mixture, add the sodium ascorbate solution (typically 5-10 mol% relative to the limiting reagent).
-
Add the CuSO₄ solution (typically 1-5 mol% relative to the limiting reagent).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction progress by TLC, LC-MS, or other suitable analytical techniques.
-
Upon completion, the product can be isolated by standard workup procedures, which may include extraction, precipitation, or chromatography.
Visualizing the Workflow and Concepts
To better illustrate the processes and logical relationships discussed, the following diagrams are provided.
Caption: Synthetic route to this compound.
Caption: The catalytic cycle of the CuAAC reaction.
Caption: Workflow for post-conjugation modification.
Conclusion
This compound presents a compelling option for researchers requiring a terminal alkyne with a latent ketone functionality for multi-step bioconjugation strategies. While its limited commercial availability necessitates in-house synthesis, the straightforward and cost-effective nature of its preparation from readily available starting materials makes it an accessible and valuable tool. The decision to use this reagent over simpler alternatives like propargyl alcohol hinges on the specific requirements of the research project. For applications where post-conjugation modification is crucial, the initial investment in synthesizing this compound can be highly cost-effective in the long run, enabling the construction of complex and highly functionalized biomolecules that are central to advancing drug discovery and development.
References
A Comparative Guide to the Applications of 2-Ethynyl-2-methyl-1,3-dioxolane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This literature review provides a comparative analysis of 2-Ethynyl-2-methyl-1,3-dioxolane, a versatile building block in organic synthesis. Its utility primarily stems from the presence of a terminal alkyne, a functional group amenable to a wide range of transformations, and a dioxolane moiety that serves as a protecting group for a ketone. This guide will delve into its key applications, comparing its performance with common alternatives, and providing experimental details for seminal reactions.
Introduction to this compound
This compound, with the CAS number 15441-75-5, is a valuable reagent in the synthesis of complex organic molecules. The ethynyl group provides a handle for carbon-carbon bond formation through reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), popularly known as "click chemistry". Simultaneously, the 2-methyl-1,3-dioxolane group masks a methyl ketone functionality, which can be deprotected under acidic conditions when desired. This dual functionality allows for sequential and site-selective modifications in multi-step syntheses.
Key Applications and Comparison with Alternatives
The primary applications of this compound revolve around the reactivity of its terminal alkyne. Here, we compare its utility in two major classes of reactions against other commonly used terminal alkynes.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.
Table 1: Comparison of Terminal Alkynes in Sonogashira Coupling with Aryl Halides
| Alkyne | Aryl Halide | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | Pd(OAc)₂, P(p-tol)₃, CuI | DMF | Et₃N | 100 | 4 | 60 | [1] |
| Phenylacetylene | 4-Iodoanisole | Nanosized MCM-41-Pd, CuI, PPh₃ | Et₃N | Et₃N | 50 | 0.5 | 98 | [2] |
| Phenylacetylene | 4-Bromobenzonitrile | Nanosized MCM-41-Pd, CuI, PPh₃ | Et₃N | Et₃N | 90 | 2 | 99 | [2] |
| Propargyl alcohol | Iodobenzene | Nanosized MCM-41-Pd, CuI, PPh₃ | Et₃N | Et₃N | 90 | 0.5 | 98 | [2] |
| Propargyl alcohol | 4-Bromobenzonitrile | Nanosized MCM-41-Pd, CuI, PPh₃ | Et₃N | Et₃N | 90 | 1 | 99 | [2] |
| Trimethylsilylacetylene | Iodobenzene | MCM-41-2P-Pd(0), CuI | Piperidine | Piperidine | RT | 2 | 98 | [3] |
| Trimethylsilylacetylene | 4-Iodoanisole | MCM-41-2P-Pd(0), CuI | Piperidine | Piperidine | RT | 2 | 96 | [3] |
| 2-Methyl-3-butyn-2-ol | 4-Iodoanisole | Nanosized MCM-41-Pd, CuI, PPh₃ | Et₃N | Et₃N | 90 | 0.5 | 95 | [2] |
| 2-Methyl-3-butyn-2-ol | 4-Bromobenzonitrile | Nanosized MCM-41-Pd, CuI, PPh₃ | Et₃N | Et₃N | 90 | 2 | 98 | [2] |
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of the aryl halide (1.0 mmol), the terminal alkyne (1.1-1.2 mmol), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or piperidine) in a suitable solvent (e.g., DMF or THF) is stirred under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time are dependent on the specific substrates and catalyst system used. Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. This reaction is widely employed in drug discovery, bioconjugation, and materials science due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Similar to the Sonogashira coupling, direct kinetic or yield comparison data for this compound in CuAAC reactions is scarce in the literature. However, we can compare the reactivity of other terminal alkynes to understand the factors influencing the reaction. The electronic nature and steric bulk of the substituent on the alkyne can affect the reaction rate.
Table 2: Kinetic Comparison of Terminal Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne | Azide | Catalyst System | Solvent | Rate Constant (k) or Reaction Time | Reference |
| Phenylacetylene | Benzyl azide | Cu(I) | DMSO | Second order in [Cu] | [4] |
| Phenylacetylene | Benzyl azide | [Cu₂Br₄]²⁻ in [C₈C₁im][NTf₂] | Ionic Liquid | Full conversion in < 5 min at RT | [5] |
| Propargyl alcohol | Ethyl 2-azidopropionate | CuCl₂/Ligand, ITX (photoinitiator) | CDCl₃ | Product observed after 20 min UV irradiation | [6] |
| Propargyl alcohol | N/A | Cu(II)/PMDETA | N/A | Initial rate: 4.5 mol (L min)⁻¹ | [7] |
| 5-Hexyn-1-ol | N/A | Cu(II)/PMDETA | N/A | Initial rate: 1.7 mol (L min)⁻¹ | [7] |
| 3'-O-propargyl oligonucleotide | 5'-azide oligonucleotide | Cu(I) | Aqueous buffer | k_obs = 1.1 min⁻¹ | [8] |
Experimental Protocol: General Procedure for CuAAC Reaction
To a solution of the terminal alkyne (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO) is added a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate) to generate the active copper(I) catalyst in situ. The reaction is typically stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the product is usually isolated by filtration or extraction.
Deprotection of the Dioxolane Moiety
A key feature of this compound is the ability to unveil a methyl ketone functionality after the alkyne has been functionalized. This deprotection is typically achieved under acidic conditions.
Experimental Protocol: General Procedure for Dioxolane Deprotection
The dioxolane-protected compound is dissolved in a suitable solvent (e.g., acetone, THF, or methanol) and treated with an aqueous acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid). The reaction is stirred at room temperature or gently heated until the deprotection is complete, as monitored by TLC. The reaction is then neutralized with a base (e.g., NaHCO₃ solution) and the product is extracted with an organic solvent. After drying and concentration, the ketone can be purified if necessary.
Biological Activity and Signaling Pathways
A comprehensive search of the available literature did not yield specific studies on the biological activity of this compound or its involvement in any signaling pathways. While some dioxolane-containing compounds have shown antibacterial and antifungal activities, these are broad observations and not specific to the ethynyl-substituted derivative. Further research is required to explore the potential biological applications of this compound and its derivatives.
Conclusion
This compound is a valuable synthetic intermediate that combines the reactivity of a terminal alkyne with a protected ketone functionality. Its application in Sonogashira couplings and CuAAC reactions allows for the introduction of diverse molecular fragments, which can be further elaborated after deprotection of the dioxolane ring. While direct quantitative comparisons with other terminal alkynes are currently lacking in the literature, its utility is evident from its structural features. The absence of data on its biological activity presents an opportunity for future research to explore its potential in medicinal chemistry and drug development. This guide provides a foundation for researchers to understand and utilize this versatile building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Ethynyl-2-methyl-1,3-dioxolane: A Comparative Analysis Not Feasible Due to Lack of Available Data
A comprehensive benchmarking guide for 2-Ethynyl-2-methyl-1,3-dioxolane against similar compounds, as requested, cannot be provided at this time due to a significant lack of publicly available scientific data on the target compound. Extensive searches for its properties, synthesis, applications, and comparative experimental data have yielded insufficient information to create a meaningful and objective comparison.
This compound is a specialized organic molecule featuring a terminal alkyne group and a protected carbonyl in the form of a dioxolane ring. This structure suggests its potential utility in synthetic chemistry, particularly in click chemistry and as a building block in the synthesis of more complex molecules for pharmaceutical and materials science research. The ethynyl group allows for a variety of coupling reactions, while the dioxolane serves as a stable protecting group for a ketone or aldehyde functionality.
Despite this theoretical potential, the scientific literature and commercial databases contain minimal specific information regarding this compound. The majority of search results and available literature pertain to a structurally different compound, 2-Ethyl-2-methyl-1,3-dioxolane, which contains an ethyl group instead of the reactive ethynyl group.
A thorough investigation was conducted to locate the following critical information for the requested comparison guide:
-
Physicochemical Properties: Detailed experimental data on properties such as melting point, boiling point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry).
-
Synthesis Protocols: Established and validated experimental procedures for the synthesis of this compound.
-
Performance Data: Quantitative data from experimental assays that could be used to benchmark its performance against other compounds. This includes reaction yields, kinetics, and efficacy in specific applications.
-
Similar Compounds for Comparison: Identification of structurally and functionally related compounds with available experimental data for a meaningful benchmark.
-
Signaling Pathways and Workflows: Information on biological pathways or experimental workflows where this compound is utilized.
The absence of this fundamental data makes it impossible to construct the requested data tables, detail experimental protocols, and generate the necessary visualizations, such as signaling pathway diagrams.
For researchers, scientists, and drug development professionals interested in the application of terminal alkyne-containing dioxolanes, it is recommended to explore more widely characterized compounds within this class. Alternatively, the synthesis and characterization of this compound would need to be undertaken as a novel research project to generate the necessary data for any future comparative studies.
We regret that we are unable to fulfill the request for a detailed comparison guide at this time. Should more information on this compound become publicly available in the future, the creation of such a guide would be a valuable resource for the scientific community.
Safety Operating Guide
Safe Disposal of 2-Ethynyl-2-methyl-1,3-dioxolane: A Procedural Guide
The dual functional groups in 2-Ethynyl-2-methyl-1,3-dioxolane present significant hazards that must be addressed during disposal. The dioxolane structure makes it a peroxide-former, meaning it can form explosive peroxide crystals upon exposure to air and light over time.[1][2] The terminal ethynyl group imparts reactivity, particularly with certain metals, and contributes to the compound's flammability.
Immediate Safety and Handling Precautions:
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[1] All handling of this compound should be conducted in a well-ventilated chemical fume hood.[3]
Key Hazards:
-
Flammability: The compound is expected to be highly flammable. Keep it away from all ignition sources, including heat, sparks, and open flames.[3][4] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4]
-
Peroxide Formation: As an ether, this compound can form explosive peroxides. Visually inspect the container for any crystal formation around the cap or within the liquid. If crystals are present, do not move or open the container .[5] Treat it as a potential explosive and contact your institution's Environmental Health and Safety (EHS) office immediately.[5]
-
Reactivity: Terminal alkynes can form explosive acetylides with certain metals, such as copper, silver, and mercury. Avoid contact with these metals.
Step-by-Step Disposal Procedure:
-
Peroxide Testing: For containers that have been opened or stored for an extended period, it is crucial to test for the presence of peroxides before proceeding with disposal.[1][2] Use peroxide test strips for a preliminary assessment.[2] If peroxide levels are high (approaching 20 ppm or as defined by your institution's safety protocols), do not proceed with disposal and contact your EHS office for guidance.[6]
-
Small Quantity Disposal:
-
For very small quantities (a few milliliters), absorption onto an inert material like vermiculite or sand is a viable option.
-
In a chemical fume hood, slowly add the chemical to a container of the absorbent material, allowing it to be fully absorbed.
-
Place the container with the absorbed chemical into a larger, sealed, and properly labeled waste container for hazardous materials.
-
-
Large Quantity Disposal:
-
Large volumes of this compound should be disposed of through a licensed hazardous waste disposal company.[3]
-
Do not mix this chemical with other waste streams unless compatibility is confirmed.
-
Ensure the waste container is clearly labeled with the chemical name, CAS number (15441-75-5), and all relevant hazard pictograms (e.g., flammable, irritant).
-
-
Spill Management:
-
In the event of a spill, evacuate the area and remove all ignition sources.[7]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7]
-
Quantitative Data for Analogous Compound:
Since specific quantitative data for this compound is not available, the following table summarizes data for the structurally similar compound, 2-Ethyl-2-methyl-1,3-dioxolane (CAS: 126-39-6). This information is provided for context and to infer potential physical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [8] |
| Molecular Weight | 116.16 g/mol | [8] |
| Boiling Point | 116-117 °C | |
| Density | 0.929 g/mL at 25 °C | |
| Flash Point | 13 °C (55.4 °F) - closed cup |
Disposal Workflow Diagram:
Caption: Disposal workflow for this compound.
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. utep.edu [utep.edu]
- 6. ehs.mit.edu [ehs.mit.edu]
- 7. fishersci.com [fishersci.com]
- 8. 2-Ethyl-2-methyl-1,3-dioxolane | C6H12O2 | CID 61067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

